Product packaging for Thiophene, 2-ethyl-3-isopropyl(Cat. No.:CAS No. 147871-80-5)

Thiophene, 2-ethyl-3-isopropyl

Cat. No.: B128527
CAS No.: 147871-80-5
M. Wt: 154.27 g/mol
InChI Key: HXRWZSPVRGLMOF-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Thiophene (B33073), a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. wikipedia.orgderpharmachemica.com Its derivatives are integral to numerous applications, from pharmaceuticals to materials science. wikipedia.orgmdpi.com The thiophene nucleus is considered a bioisostere of the benzene (B151609) ring, meaning it can often replace a benzene ring in biologically active compounds without loss of activity, a principle leveraged in drug design. wikipedia.org The study of thiophenes, therefore, provides a rich field for chemical synthesis and application-driven research. espublisher.com

Specific Focus on 2-ethyl-3-isopropylthiophene and 2,3-Disubstituted Thiophene Architectures

The compound 2-ethyl-3-isopropylthiophene belongs to the class of 2,3-disubstituted thiophenes. This substitution pattern is of particular interest as it creates a specific steric and electronic environment on the thiophene ring. The synthesis of 2,3-disubstituted thiophenes has been an active area of research, with various methodologies developed to achieve regioselective substitution. metu.edu.tracs.orgresearchgate.net These methods often involve multi-step syntheses, starting from acyclic precursors or by functionalizing the thiophene ring. mdpi.com The development of efficient synthetic routes is crucial for exploring the potential applications of this class of compounds. metu.edu.trresearchgate.net

Overview of Academic Research Scope for Thiophene, 2-ethyl-3-isopropyl-

Direct academic research focusing exclusively on 2-ethyl-3-isopropylthiophene is limited. However, its structural motif is relevant to broader studies on disubstituted thiophenes. Research in this area often investigates the synthesis, characterization, and potential applications of these molecules in fields like organic electronics and medicinal chemistry. For instance, the development of new synthetic methods for 2,3-disubstituted thiophenes is a continuing effort in organic chemistry. acs.orgresearchgate.net While specific findings for 2-ethyl-3-isopropylthiophene are not extensively documented, its properties can be inferred from the general characteristics of similar 2,3-dialkylthiophenes.

Properties of 2-ethyl-3-isopropylthiophene

While detailed experimental data for 2-ethyl-3-isopropylthiophene is not widely available, its basic properties can be predicted based on its structure and comparison with similar compounds.

PropertyPredicted Value/Information
Molecular Formula C9H14S
Molecular Weight 154.27 g/mol
Appearance Likely a colorless to pale yellow liquid
Boiling Point Estimated to be in the range of similar alkylated thiophenes
Solubility Expected to be soluble in organic solvents and insoluble in water

Research Findings on 2,3-Disubstituted Thiophenes

Research on 2,3-disubstituted thiophenes has yielded several key findings that provide context for understanding compounds like 2-ethyl-3-isopropylthiophene:

Synthesis: A variety of synthetic strategies have been developed to access 2,3-disubstituted thiophenes. These include the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with acetylenic compounds, and palladium-catalyzed cross-coupling reactions. derpharmachemica.comacs.orgrsc.org Metal-free heterocyclization of alkynones with 2-mercaptoacetaldehyde also provides a concise route to these structures. researchgate.net

Reactivity: The substitution pattern in 2,3-disubstituted thiophenes influences their reactivity in further chemical transformations. The presence of two adjacent substituents can direct subsequent reactions to other positions on the thiophene ring due to steric hindrance and electronic effects.

Applications: 2,3-Disubstituted thiophenes are valuable building blocks for more complex molecules. They have been incorporated into the structure of organic semiconductor materials and are of interest for the development of new pharmaceuticals. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14S B128527 Thiophene, 2-ethyl-3-isopropyl CAS No. 147871-80-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

147871-80-5

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

2-ethyl-3-propan-2-ylthiophene

InChI

InChI=1S/C9H14S/c1-4-9-8(7(2)3)5-6-10-9/h5-7H,4H2,1-3H3

InChI Key

HXRWZSPVRGLMOF-UHFFFAOYSA-N

SMILES

CCC1=C(C=CS1)C(C)C

Canonical SMILES

CCC1=C(C=CS1)C(C)C

Synonyms

Thiophene, 2-ethyl-3-(1-methylethyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies for 2,3 Disubstituted Thiophenes, Including Thiophene, 2 Ethyl 3 Isopropyl

Direct Ring Construction Approaches

The direct formation of the thiophene (B33073) ring from acyclic precursors represents one of the most powerful and atom-economical strategies for synthesizing substituted thiophenes. These methods involve the strategic assembly of carbon and sulfur atoms to build the heterocyclic core in a controlled manner.

Metal-Catalyzed Heterocyclization of Sulfur-Containing Alkynes

The metal-catalyzed cyclization of alkynes that contain a sulfur-based nucleophile is a highly effective method for the regioselective synthesis of thiophenes. wikipedia.org These reactions leverage the ability of transition metals to activate the alkyne's triple bond, facilitating an intramolecular attack by the sulfur atom. nih.gov

Palladium catalysts are particularly effective in promoting the cyclization of sulfur-containing alkynes. One notable example is the palladium iodide (PdI₂) catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols. This reaction proceeds efficiently in the presence of potassium iodide (KI), which aids in the formation of the catalytically active PdI₄²⁻ species. nih.govwikipedia.org The process involves the activation of the triple bond by the palladium complex, followed by a 5-exo-dig intramolecular nucleophilic attack by the thiol group and subsequent protonolysis to yield the substituted thiophene. nih.gov

Another significant palladium-catalyzed method is the heterocyclodehydration of 1-mercapto-3-yn-2-ols. whiterose.ac.uk This reaction, also catalyzed by a PdI₂/KI system, converts readily available starting materials into the corresponding thiophenes in good to high yields. whiterose.ac.uk The reaction can be performed in conventional solvents like methanol (B129727) or in ionic liquids, which allows for the recycling of the catalyst system. whiterose.ac.uk

EntryProductYield (%)
1PhHH2-(2-phenylethenyl)thiophene90
2PhMeH4-methyl-2-(2-phenylethenyl)thiophene87
3PhPhH4-phenyl-2-(2-phenylethenyl)thiophene85
4n-BuHH2-(hex-1-en-1-yl)thiophene84
5PhHMe5-methyl-2-(2-phenylethenyl)thiophene88

Table 1: Palladium-Catalyzed Cycloisomerization of (Z)-2-en-4-yne-1-thiols to Substituted Thiophenes. wikipedia.org Reactions carried out under nitrogen using a substrate:KI:PdI₂ molar ratio of 100:2:1.

In the absence of a metal catalyst, the cyclization of sulfur-bearing alkynes can be induced by a base. These pathways provide a metal-free alternative for thiophene synthesis. A key strategy involves the conversion of 4-en-1-yn-3-yl acetates into (Z)-2-en-4-yne-1-thiolate derivatives. wikipedia.orgwikipedia.org This is achieved through a sequential allylic nucleophilic substitution with potassium thioacetate (B1230152) (KSAc), followed by a base-promoted deacylation. The resulting thiolate intermediate then undergoes a spontaneous 5-exo-dig cyclization and aromatization to furnish 2,4-disubstituted thiophenes. wikipedia.orgwikipedia.org The use of a base is crucial for both the deacylation step and the subsequent cyclization, offering a streamlined route to the thiophene core. nih.gov

Annulation and Cyclization Reactions

Annulation and cyclization strategies build the thiophene ring by forming two or more bonds in a single or sequential process, often involving the reaction of multiple components or intramolecular rearrangements of complex precursors.

Multi-component Anion Relay Chemistry (ARC) offers a sophisticated, one-pot approach for the synthesis of complex molecules, including 2,3-disubstituted thiophenes. pharmaguideline.comresearchgate.net The Type II ARC process utilizes a bifunctional "linchpin" molecule that possesses both an electrophilic and a latent nucleophilic site. pharmaguideline.comyoutube.com For thiophene synthesis, 2-(tert-butyldimethylsilyl)-3-formylthiophene serves as an effective linchpin. pharmaguideline.comresearchgate.net

The sequence begins with the addition of an external nucleophile, such as an organolithium reagent, to the electrophilic formyl group of the linchpin. pharmaguideline.com This generates an alkoxy anion. A crucial, solvent-mediated Current time information in Bangalore, IN.wikiwand.com-Brook rearrangement is then triggered, which involves the migration of the silyl (B83357) group from the C-2 carbon of the thiophene ring to the oxygen of the newly formed alkoxy group. pharmaguideline.comresearchgate.net This relay transfers the negative charge from the oxygen to the C-2 carbon, unveiling the nucleophilic site of the linchpin. The newly formed C-2 anion can then be trapped by a second, different electrophile (e.g., aldehydes, ketones) to complete the one-pot, three-component synthesis of a 2,3-disubstituted thiophene. pharmaguideline.comyoutube.com

EntryInitiating Nucleophile (R¹Li)Second Electrophile (E⁺)ProductYield (%)
1n-BuLiPhCHO2-(1-hydroxy-1-phenylmethyl)-3-(1-hydroxypentyl)thiophene75
2n-BuLiCyclohexanone2-(1-hydroxycyclohexyl)-3-(1-hydroxypentyl)thiophene71
3PhLiPhCHO2-(1-hydroxy-1-phenylmethyl)-3-(hydroxyphenylmethyl)thiophene81
4PhLiCyclohexanone2-(1-hydroxycyclohexyl)-3-(hydroxyphenylmethyl)thiophene78
53-ThienyllithiumPhCHO2-(1-hydroxy-1-phenylmethyl)-3-(hydroxy(thiophen-3-yl)methyl)thiophene65

Table 2: Synthesis of 2,3-Disubstituted Thiophenes via Type II Anion Relay Chemistry. pharmaguideline.comresearchgate.net The process utilizes 2-(tert-butyldimethylsilyl)-3-formylthiophene as the bifunctional linchpin.

The ring expansion of strained cyclopropane (B1198618) rings provides a pathway to larger carbocyclic and heterocyclic systems. The activation of a cyclopropane ring by an adjacent carbonyl group can facilitate ring-opening reactions. In the case of gem-dihalocyclopropyl ketones, this reactivity can theoretically be harnessed for the synthesis of five-membered heterocycles.

This strategy has been demonstrated in the synthesis of 3-fluorofurans from gem-difluorocyclopropyl ketones. organic-chemistry.org The reaction is promoted by a Brønsted acid, which activates the carbonyl group, inducing a ring expansion process to form the furan (B31954) ring. organic-chemistry.org A parallel strategy for thiophene synthesis would involve the reaction of a gem-dihalocyclopropyl ketone with a sulfur nucleophile, such as sodium sulfide (B99878). The proposed mechanism would likely involve an initial attack by the sulfur nucleophile, followed by ring opening of the strained three-membered ring, rearrangement, and subsequent elimination steps to yield the aromatic thiophene ring. While the ring-opening of gem-dihalocyclopropanes with base is a known reaction, specific examples detailing the direct ring expansion of gem-dihalocyclopropyl ketones into thiophenes are not prominently featured in the literature, suggesting it is a less common synthetic route compared to other methods. acs.org

One-Pot Syntheses from 1,3-Dicarbonyl Compounds

One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and ability to construct complex molecules from simple starting materials in a single reaction vessel. The synthesis of highly substituted thiophenes can be achieved from 1,3-dicarbonyl compounds. ahievran.edu.tr A facile and efficient one-pot method involves the treatment of a 1,3-dicarbonyl compound with carbon disulfide in the presence of a base like potassium carbonate, followed by the stepwise addition of alkylating agents. ahievran.edu.tr This approach allows for the construction and modification of the thiophene ring in one pot, increasing the structural diversity of the final products. ahievran.edu.tr

For the synthesis of a compound like 2-ethyl-3-isopropylthiophene, a suitable 1,3-dicarbonyl precursor would be required. While a direct synthesis of the target compound using this method is not explicitly documented in the provided literature, the general applicability of this reaction to produce polysubstituted thiophenes suggests its potential. A proposed reaction would involve a dicarbonyl compound that can be selectively alkylated to introduce the ethyl and isopropyl groups at the desired positions.

A related strategy has been developed for the synthesis of 2,3-disubstituted benzo[b]thiophenes, which are thiophenes fused to a benzene (B151609) ring. nih.gov This iodine-mediated one-pot iodocyclization/alkylation strategy utilizes 1,3-dicarbonyl compounds as nucleophiles. nih.gov Although this method applies to benzothiophenes, the principle of using 1,3-dicarbonyls as building blocks is a recurring theme in heterocyclic synthesis.

Starting Materials Reagents Product Yield (%) Reference
1,3-Dicarbonyl compounds1. CS₂, K₂CO₃, DMF; 2. Alkyl bromides; 3. Methylene (B1212753) active bromides2,3,4,5-Tetrasubstituted thiophenes77-94 ahievran.edu.tr
2-Alkynylthioanisoles, 1,3-Dicarbonyl substratesI₂, various substituted propargyl alcohols2,3-Disubstituted benzo[b]thiophenesHigh nih.govresearchgate.net

Table 1: Representative One-Pot Syntheses of Substituted Thiophenes from 1,3-Dicarbonyl Compounds. This table illustrates the general conditions and high yields achievable for the synthesis of substituted thiophenes and their benzo-fused analogs using 1,3-dicarbonyl compounds as key starting materials.

Intermolecular Heterocyclization of Alkynones with Mercaptoacetaldehyde

A concise and regioselective approach for the synthesis of 2,3-disubstituted thiophene derivatives has been developed through the reaction of alkynones with 2-mercaptoacetaldehyde, which is generated in situ. uludag.edu.trahievran.edu.trresearchgate.net This metal-free method provides good to excellent yields of 2,3-disubstituted thiophenes. uludag.edu.tr The reaction proceeds via the nucleophilic attack of the thiolate on the alkynone, followed by an intramolecular aldol-type condensation and subsequent dehydration. uludag.edu.tr

The versatility of this method is demonstrated by the range of alkynones that can be employed, leading to a variety of substitution patterns on the thiophene ring. uludag.edu.tr To synthesize 2-ethyl-3-isopropylthiophene, the required starting material would be an alkynone bearing an isopropyl group, which would then be reacted with a precursor to 2-mercaptoacetaldehyde that could provide the ethyl group. The literature provides examples with various alkyl and aryl substituents, highlighting the broad scope of this reaction. uludag.edu.tr

Alkynone Substrate Yield of 2,3-disubstituted thiophene (%) Reference
1-Phenyl-2-propyn-1-one85 uludag.edu.tr
1-(4-Methoxyphenyl)-2-propyn-1-one90 uludag.edu.tr
1-(4-Nitrophenyl)-2-propyn-1-one92 uludag.edu.tr
1-Cyclohexyl-2-propyn-1-one78 uludag.edu.tr

Table 2: Examples of 2,3-Disubstituted Thiophenes Synthesized via Intermolecular Heterocyclization of Alkynones. This table showcases the yields for various substituted thiophenes prepared by the reaction of different alkynones with in situ generated 2-mercaptoacetaldehyde, demonstrating the efficiency of this synthetic route.

One-Step Syntheses from Thiomorpholides and α-Haloketones

An efficient one-step synthesis of highly substituted thiophenes has been developed from the reaction of thiomorpholides and α-haloketones. researchgate.netorganic-chemistry.orgderpharmachemica.com This method offers a straightforward route to thiophenes that may not be easily accessible through conventional methods. researchgate.net The reaction mechanism has been proposed to proceed through the initial S-alkylation of the thiomorpholide by the α-haloketone, followed by an intramolecular condensation to form the thiophene ring. organic-chemistry.org

This methodology has been applied to synthesize a variety of substituted thiophenes. derpharmachemica.com For the preparation of 2-ethyl-3-isopropylthiophene, a thiomorpholide that can provide the ethyl group at the 2-position would be reacted with an α-haloketone containing the isopropyl group. The reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like toluene. derpharmachemica.com

Thiomorpholide α-Haloketone Product Reference
ArylthioacetomorpholidesBromoacetophenone2-Aryl-3-morpholinothiophenes derpharmachemica.com
3-Morpholino-3-thioxopropanenitrileα-HaloketonesFunctionalized trisubstituted thiophenes researchgate.net

Table 3: Synthesis of Substituted Thiophenes from Thiomorpholides and α-Haloketones. This table provides an overview of the types of substituted thiophenes that can be accessed through the reaction of thiomorpholides with α-haloketones.

Metal-Free Dehydration and Sulfur Cyclization Approaches

A protocol for the synthesis of a variety of substituted thiophenes has been described that proceeds via a metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur (S₈) or potassium ethyl xanthate. organic-chemistry.orgnih.gov This method is advantageous as it avoids the use of transition metal catalysts and strong bases, making it an environmentally friendly option. organic-chemistry.org The reaction is initiated by the base-free generation of a trisulfur (B1217805) radical anion (S₃•⁻), which then adds to the alkyne. organic-chemistry.org

This approach has a broad substrate scope, accommodating various alkynols with alkyl, aryl, and heterocyclic substituents, and can be used to produce 2,5-disubstituted and 2,3,5-trisubstituted thiophenes. organic-chemistry.org The synthesis of 2-ethyl-3-isopropylthiophene via this route would likely involve a suitably substituted alkynol that, upon dehydration and cyclization with a sulfur source, would yield the desired product. Optimization studies have shown that iodine can be an effective promoter and N-methyl-2-pyrrolidone (NMP) is an ideal solvent for achieving high yields. organic-chemistry.org

Alkynol Substrate Sulfur Source Promoter/Solvent Product Type Yield Reference
Various AlkynolsS₈ or EtOCS₂KI₂ / NMPSubstituted ThiophenesModerate to Good organic-chemistry.org
Alkynyl diolsNa₂S₂O₃I₂ / NMPSubstituted Thieno[3,2-b]thiophenesModerate mdpi.com

Table 4: Metal-Free Synthesis of Substituted Thiophenes. This table summarizes the conditions for the metal-free synthesis of thiophenes from alkynols, highlighting the use of elemental sulfur or its surrogates and the reaction conditions that promote cyclization.

Post-Synthetic Functionalization of Pre-existing Thiophene Nuclei

Once the thiophene ring is formed, further modifications can be introduced through post-synthetic functionalization. This is a powerful strategy to access a wider range of derivatives with specific substitution patterns.

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions, which often require the pre-functionalization of the starting materials. organic-chemistry.org

Palladium-catalyzed direct C-H arylation is a powerful tool for the synthesis of aryl-substituted thiophenes. organic-chemistry.org This method allows for the formation of a carbon-carbon bond between a thiophene C-H bond and an aryl halide. For 2,3-disubstituted thiophenes, the arylation typically occurs at the C5 position due to electronic and steric factors. semanticscholar.org

A variety of palladium catalysts and reaction conditions have been developed to achieve efficient and regioselective arylation of thiophenes. semanticscholar.orgrsc.org Ligand-less palladium acetate (B1210297) can be a very efficient catalyst at low concentrations. rsc.org The use of a bromo-substituent as a blocking group at the C2-position of a 3-substituted thiophene can direct the arylation to the C5-position. organic-chemistry.org While direct arylation of 2-ethyl-3-isopropylthiophene is not specifically described, the existing methodologies for other 2,3-disubstituted thiophenes suggest that it would readily undergo arylation at the C5 position. semanticscholar.org

Thiophene Substrate Aryl Halide Catalyst System Base/Solvent Product Yield (%) Reference
2-Substituted thiophenesAryl bromidesPd(OAc)₂KOAc / DMA5-Aryl-2-substituted thiophenesHigh rsc.org
2,3-Disubstituted thiophenesAryl bromidesCNN pincer palladium complex-C5-Arylated 2,3-disubstituted thiophenes- semanticscholar.org
Benzo[b]thiophenesAryl bromidesPd(OAc)₂ / PBuᵗ₂MeHBF₄- / Toluene or XyleneC2- and C3-arylated benzo[b]thiophenesModerate nih.gov

Table 5: Palladium-Catalyzed Direct Arylation of Thiophenes. This table presents various catalyst systems and conditions used for the direct arylation of thiophene derivatives, illustrating the versatility of this method for introducing aryl groups onto the thiophene ring.

Regioselective C-H Activation via Directing Groups

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. libretexts.orgrsc.org In the context of thiophene chemistry, achieving regioselectivity can be challenging due to the similar reactivity of different C-H bonds. The use of directing groups is a highly effective approach to control the position of functionalization. rsc.org

The pyridin-2-yl group has proven to be a reliable directing group for mediating reactions at the C3 position of a thiophene ring when attached to the C2 position. rsc.org This regioselectivity is achieved through the formation of a cyclometalated intermediate. Palladium catalysis is frequently employed for these transformations. For instance, the oxidative coupling of 2-(pyridin-2-yl)thiophenes with alkylboronic acids, in the presence of a palladium catalyst and oxidants, leads to the exclusive formation of 3-alkylated thiophenes. rsc.org This method is applicable to a range of heterocycles, including thiophenes, benzothiophenes, furans, and pyrroles. rsc.org

Mechanistically, the process is believed to involve the coordination of the palladium catalyst to the directing group, followed by the activation of the adjacent C-H bond at the C3 position to form a cyclopalladated intermediate. Transmetalation with the alkylating agent and subsequent reductive elimination yields the 3-substituted product and regenerates the active catalyst. rsc.org

Recent studies have demonstrated that the choice of base can also control the regioselectivity of C-H alkylation on alkylthiophenes. For example, the alkylation of 2-ethylthiophene (B1329412) with styrene (B11656) can be directed to either the benzylic position of the ethyl group or the C5 position of the thiophene ring by selecting the appropriate base. rsc.org Lithium diisopropylamide (LDA) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) selectively promotes C5-alkylation, whereas potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6 (B118740) favors alkylation at the benzylic position. rsc.org This highlights the subtle interplay of factors that can be harnessed to achieve regiocontrol.

SubstrateAlkylating AgentCatalyst/Base SystemProductYield (%)Reference
2-Pyridin-2-ylthiopheneCyclohexylboronic acidPd(OAc)₂, Ag₂CO₃, 2,6-dimethyl-1,4-benzoquinone3-Cyclohexyl-2-pyridin-2-ylthiophene99 rsc.org
2-Pyridin-2-ylthiophenen-Butylboronic acidPd(OAc)₂, Ag₂CO₃, 2,6-dimethyl-1,4-benzoquinone3-n-Butyl-2-pyridin-2-ylthiophene87 rsc.org
2-Pyridin-2-ylthiopheneIsopropylboronic acidPd(OAc)₂, Ag₂CO₃, 2,6-dimethyl-1,4-benzoquinone3-Isopropyl-2-pyridin-2-ylthiophene36 rsc.org
2-EthylthiopheneStyreneLDA/TMEDA2-Ethyl-5-(1-phenylethyl)thiophene- rsc.org
2-EthylthiopheneStyreneKHMDS/18-crown-62-(1-Phenylpropyl)thiophene- rsc.org

Organometallic Approaches and Thienyllithium Derivatives

Organometallic reagents, particularly thienyllithium species, are fundamental intermediates in the synthesis of substituted thiophenes. wikipedia.org The deprotonation of thiophene with a strong base like butyllithium (B86547) typically occurs at the C2 position, generating 2-thienyllithium. This nucleophilic intermediate can then react with various electrophiles to introduce substituents. wikipedia.orgacs.org For the synthesis of 2,3-disubstituted thiophenes, a second substitution must be directed to the C3 position.

Directed ortho-lithiation is a powerful strategy where a substituent on the thiophene ring directs the deprotonation to an adjacent position. However, in the absence of a directing group at C2, direct lithiation of a 2-substituted thiophene often occurs at the C5 position due to electronic effects. Therefore, achieving C3-lithiation often requires more specialized approaches.

One sophisticated strategy involves the use of bifunctional "linchpins" in a multicomponent reaction sequence. For example, 2-tert-butyldimethylsilyl-3-formylthiophene can serve as a precursor for the one-pot synthesis of 2,3-disubstituted thiophenes. nih.gov The reaction is initiated by the addition of an organolithium reagent to the formyl group. This is followed by a solvent-controlled rsc.orgCurrent time information in Bangalore, IN. Csp²→O Brook rearrangement, which generates a new nucleophilic center at the C2 position. This newly formed anion can then be trapped with an electrophile to install the second substituent. nih.gov This anion relay chemistry (ARC) provides a versatile route to a variety of functionalized thiophenes. nih.gov

The alkylation of pre-existing alkylthiophenes via lithiation is another viable route. However, controlling the regioselectivity can be challenging. For instance, the lithiation of 2-ethylthiophene with bases like lithium diisopropylamide (LDA) can lead to deprotonation at the C5 position of the ring. rsc.org

Linchpin/SubstrateNucleophile 1Electrophile 2ProductYield (%)Reference
2-TBS-3-formylthiophenen-BuLiBenzaldehyde2-(1-Hydroxybenzyl)-3-(1-hydroxypentyl)thiophene75 nih.gov
2-TBS-3-formylthiophenePhLiAcetone2-(1-Hydroxy-1-methylethyl)-3-(hydroxyphenylmethyl)thiophene71 nih.gov
2-TBS-3-formylthiophene3-ThienyllithiumCyclohexanone2-(1-Hydroxycyclohexyl)-3-(hydroxy(thiophen-3-yl)methyl)thiophene73 nih.gov

Electrophilic Cyclization Methods

Electrophilic cyclization reactions are a cornerstone of heterocyclic synthesis, allowing for the construction of the thiophene ring from acyclic precursors. These methods typically involve the reaction of a sulfur-containing nucleophile with a suitable electrophilic partner that contains the remaining atoms for the thiophene ring.

The Gewald reaction is a well-known multicomponent reaction that produces polysubstituted 2-aminothiophenes. wikipedia.org It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgthieme-connect.de The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and tautomerization. wikipedia.org Microwave-assisted Gewald reactions have been shown to improve reaction times and yields. clockss.org This method provides access to 2-aminothiophenes which can be further modified, for example, through diazotization and substitution reactions, to access a wider range of thiophene derivatives.

The Fiesselmann thiophene synthesis is another classical method that yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base. wikipedia.org The mechanism involves the Michael addition of the thioglycolate to the alkyne, followed by cyclization and tautomerization. Variations of this synthesis allow for the preparation of 3-aminothiophenes when a nitrile is used instead of an ester group. wikipedia.org

Ketone/Aldehydeα-CyanoesterSulfurBase/SolventProductYield (%)Reference
PropionaldehydeMethyl cyanoacetateS₈Morpholine/DMF (Microwave)2-Amino-5-ethyl-3-thiophenecarboxylic acid methyl ester95 clockss.org
IsobutyraldehydeMethyl cyanoacetateS₈Morpholine/DMF (Microwave)2-Amino-5-isopropylthiophene-3-carboxylic acid methyl ester92 clockss.org

Reaction Mechanisms and Pathways of Thiophene, 2 Ethyl 3 Isopropyl and Analogues

Mechanistic Investigations of Cyclization Reactions

The formation of the thiophene (B33073) ring is a cornerstone of heterocyclic chemistry, with various mechanistic pathways being explored to control regioselectivity and efficiency. These investigations are crucial for the synthesis of specifically substituted thiophenes like 2-ethyl-3-isopropyl thiophene.

Concerted Carbo-palladation Pathways

Palladium-catalyzed reactions are pivotal in modern organic synthesis, and the formation of thiophene-fused polycyclic aromatics often involves sophisticated tandem reactions. A key mechanistic feature in some of these syntheses is the carbo-palladation of alkynes. Although not a direct cyclization to a simple thiophene, the principles are relevant. In certain multi-component reactions, a sequence involving C-H activation, decarboxylation, and annulation occurs. Unlike many other palladium-catalyzed processes where alkyne insertion is an early step, some pathways for forming complex thiophene systems involve carbo-palladation as the final step in the catalytic cycle. researchgate.net This highlights the versatility of palladium catalysts in orchestrating complex transformations leading to thiophene-containing structures.

Intramolecular Nucleophilic Attack Mechanisms

A prevalent mechanism for forming the thiophene ring involves the intramolecular nucleophilic attack of a sulfur-containing functional group onto an activated alkyne. mdpi.comnih.gov This process is often catalyzed by metals that activate the triple bond towards nucleophilic attack.

The general mechanism proceeds as follows:

Coordination: The metal catalyst coordinates to the alkyne, rendering it more electrophilic.

Nucleophilic Attack: A suitably positioned thiol or thiolate group attacks the activated alkyne. This cyclization can proceed via different modes, such as 5-exo-dig, leading to the formation of a five-membered ring. mdpi.comresearchgate.net

Protonolysis/Aromatization: Subsequent protonolysis or elimination steps lead to the final aromatic thiophene ring. mdpi.comnih.gov

Computational studies on the nucleophilic aromatic substitution (SNAr) on thiophene derivatives further illuminate the behavior of the thiophene ring. These studies show that the reaction proceeds through a stepwise addition-elimination pathway, forming a zwitterionic intermediate. nih.gov While this relates to substitution rather than cyclization, it underscores the favorability of nucleophilic attack at carbon centers within the thiophene system, a principle that also governs intramolecular cyclization pathways. The dipolarophilic nature of the thiophene ring has also been exploited in intramolecular cycloadditions with nitrile imines, demonstrating its reactivity in forming fused ring systems. rsc.org

CatalystSubstrate TypeKey Mechanistic StepRef.
PdI₂(Z)-2-en-4-yne-1-thiolsActivation of alkyne, intramolecular nucleophilic attack mdpi.com
CuI1-Bromoalkynes & Na₂SFormation of 1,3-diynes, sulfide (B99878) attack nih.gov
Metal-free (Base)4-en-1-yn-3-yl acetatesIn situ formation of thiolate, 5-exo-dig cyclization mdpi.com

S-Alkylation and Subsequent Cyclization Mechanisms

Mechanisms involving an initial S-alkylation followed by cyclization provide another strategic route to sulfur heterocycles. In the synthesis of 2,3-disubstituted benzo[b]thiophenes, a related class of compounds, a proposed mechanism involves an electrophile-mediated cyclization. For instance, molecular iodine can coordinate with an alkyne, forming a three-membered iodonium (B1229267) ring intermediate. A nearby sulfur atom then performs an intramolecular attack to form a cationic intermediate, which subsequently leads to the substituted benzo[b]thiophene. nih.gov This formed heterocycle can then undergo further reactions, such as iodine-catalyzed alkylation. nih.gov

Furthermore, the direct S-alkylation of the thiophene ring itself has been studied computationally. The quaternization of thiophenes via S-alkylation with iodoalkanes leads to the formation of S-alkyl thiophenium ionic liquids. Mechanistic studies indicate that during this process, the geometry at the sulfur atom changes from flat to tetrahedral, and the aromaticity of the thiophene ring is significantly diminished. rsc.org This activation by S-alkylation can be a precursor to subsequent rearrangement or cyclization reactions in more complex systems.

Solvent-Controlled Rearrangements (e.g., 1,4-Brook Rearrangement)

The Brook rearrangement, a migration of a silyl (B83357) group from a carbon to an oxygen atom, has well-studied analogues and variants that are critical in organic synthesis. The retro-Brook rearrangement, involving migration from oxygen to carbon, is also significant. gelest.com The 1,4-Brook rearrangement, specifically, can be a key step in complex synthetic sequences. gelest.com

In certain multicomponent reactions, the 1,4-Brook rearrangement is solvent-controlled. For example, the reaction of silylated dithiane anions with epoxides can proceed via a 1,4-Brook rearrangement, where the choice of solvent can influence the reaction pathway and the final product structure. gelest.com While not directly forming a thiophene in this specific example, the principle of using a silyl group migration to trigger C-C or C-S bond formation is a powerful synthetic tool. Detailed investigations into the retro- nih.gov Brook rearrangement of 3-silyl allyloxysilanes have provided insights into the formation of unusual bissilyl enol intermediates, which can be trapped, demonstrating the synthetic utility of controlling these rearrangements. researchgate.net The application of such rearrangements as a trigger for the ring-opening of strained carbocycles further highlights their potential in complex molecular transformations. nih.gov

C-H Functionalization Mechanistic Studies

Direct C-H functionalization of thiophenes is a highly atom-economical method for creating substituted derivatives. Understanding the role of catalysts and initiators is key to controlling the regioselectivity and efficiency of these reactions.

Role of Catalysts and Initiators

Palladium and iridium complexes are among the most effective catalysts for the C-H functionalization of thiophenes. nih.govmdpi.com The direct arylation of thiophenes, for example, avoids the need for pre-functionalization (e.g., halogenation) of the thiophene ring.

Palladium Catalysis: Palladium-catalyzed C-H activation is a major focus in this field. mdpi.com Thioether ligands have been shown to promote Pd-catalyzed oxidative C-H functionalization of heteroarenes, including thiophenes. These ligands can accelerate reaction rates and even enable new site selectivity, favoring hindered positions that are otherwise difficult to functionalize. princeton.edu Mechanistic studies, combining experimental and computational approaches, have pointed towards a distinct C-H activation mechanism influenced by these thioether ligands, which differs from existing models. princeton.edu Catalyst systems have been developed that allow for regiodivergent C-H alkynylation of 3-substituted thiophenes, providing selective access to either the C2 or C5-alkynylated product by tuning the catalyst and reaction conditions. semanticscholar.org

Iridium Catalysis: Iridium-catalyzed C-H borylation is another powerful tool for functionalizing thiophenes. nih.gov This reaction exhibits high regioselectivity, particularly with 3- and 2,5-disubstituted thiophenes. The resulting thiophene boronate esters are versatile intermediates that can undergo further transformations, such as Suzuki-Miyaura cross-coupling, without cleavage of the newly formed C-B bond. nih.gov The iridium catalyst facilitates the selective activation of a C-H bond, allowing for the introduction of the boryl group, which then serves as a handle for subsequent functionalization.

Catalyst SystemReaction TypeRole of CatalystKey FeatureRef.
Palladium/Thioether LigandC-H Alkenylation/ArylationAccelerates rate, controls selectivityEnables functionalization at hindered sites princeton.edu
Iridium/Bipyridine LigandC-H BorylationActivates C-H bond for borylationHigh regioselectivity, versatile boronate ester products nih.gov
Palladium Acetate (B1210297)/LigandC-H AlkynylationControls regioselectivityRegiodivergent access to C2 and C5 isomers semanticscholar.org
Palladium (phosphine-free)C-H ArylationEnables coupling of aryl bromides at C2High efficiency with low catalyst loading organic-chemistry.org

Regioselectivity Determinants

The regioselectivity of chemical reactions involving 2-ethyl-3-isopropylthiophene is governed by the interplay of electronic and steric effects originating from the thiophene ring's intrinsic properties and its alkyl substituents. acs.orgresearchgate.net In electrophilic aromatic substitution, the preferred position of attack is determined by the ability of the thiophene ring to stabilize the intermediate carbocation (the σ-complex or Wheland intermediate). mdpi.comresearchgate.net

For an unsubstituted thiophene molecule, electrophilic attack occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). This is because attack at an α-position allows the positive charge in the resulting σ-complex to be delocalized over three resonance structures, one of which involves the sulfur atom, providing significant stabilization. researchgate.net In contrast, attack at a β-position results in a less stable intermediate with only two resonance structures. researchgate.net

In the case of 2-ethyl-3-isopropylthiophene, the ring already has substituents at the C2 and C3 positions. The remaining open positions for substitution are C4 and C5. The directing effects of the existing alkyl groups are key to determining the outcome of a reaction. nih.gov

Electronic Effects : Alkyl groups, such as ethyl and isopropyl, are electron-donating groups. itu.edu.tr Through an inductive effect, they push electron density into the thiophene ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted thiophene. itu.edu.trrsc.org This electron-donating nature preferentially stabilizes the σ-complex when the attack occurs at the ortho and para positions relative to the substituent. For the C2-ethyl group, this activates the C3 (already substituted) and C5 positions. For the C3-isopropyl group, this activates the C2 (already substituted) and C4 positions. The strong intrinsic preference for α-substitution combined with the activating effect of the C2-ethyl group makes the C5 position the most electronically favored site for electrophilic attack.

Steric Effects : Steric hindrance plays a crucial role in regioselectivity. researchgate.netmdpi.com The isopropyl group at the C3 position is significantly bulkier than the ethyl group at the C2 position. This bulkiness can physically block or impede the approach of an electrophile to the adjacent C4 position. mdpi.com Consequently, even though the C4 position is electronically activated by the C3-isopropyl group, the steric hindrance it presents makes attack at this site less favorable compared to the more accessible C5 position.

The combination of these factors leads to a strong preference for electrophilic substitution to occur at the C5 position of 2-ethyl-3-isopropylthiophene. The C5 position is both electronically activated and sterically accessible.

FactorInfluence on 2-ethyl-3-isopropylthiophenePredicted Outcome
Electronic Effects (Inductive) Both ethyl and isopropyl groups are electron-donating, activating the thiophene ring.Increased reactivity compared to unsubstituted thiophene.
Electronic Effects (Resonance) The thiophene ring inherently stabilizes positive charge better at α-positions (C2, C5). The C2-ethyl group further activates the C5 position.Strong preference for substitution at the C5 position.
Steric Effects The bulky isopropyl group at C3 hinders the approach of reagents to the adjacent C4 position.Substitution at the C4 position is disfavored.
Overall Electronic activation strongly favors the C5 position, while steric hindrance disfavors the C4 position.High regioselectivity for electrophilic substitution at the C5 position.

Polymerization Mechanisms of Alkylthiophenes

Alkyl-substituted thiophenes are important monomers for the synthesis of conducting polymers. The properties of the resulting poly(alkylthiophene)s are highly dependent on the polymerization method and the resulting regioregularity of the polymer chain.

Chain-Growth Polymerization (e.g., GRIM Polymerization)

Grignard Metathesis (GRIM) polymerization is a powerful method for producing highly regioregular, head-to-tail (HT) coupled poly(3-alkylthiophene)s. rsc.orgdaneshyari.com This technique proceeds through a chain-growth mechanism and allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity, characteristic of a quasi-"living" polymerization. exlibrisgroup.comacs.org

The mechanism for a 2,5-dibromo-3-alkylthiophene monomer involves several key steps:

Grignard Metathesis : The starting monomer, a 2,5-dibromo-3-alkylthiophene, is treated with an alkyl or vinyl Grignard reagent (e.g., methylmagnesium bromide). This results in a magnesium-halogen exchange, forming two primary regioisomeric thiophene Grignard reagents: 2-bromo-3-alkyl-5-magnesiobromothiophene and 5-bromo-3-alkyl-2-magnesiobromothiophene. rsc.orgdaneshyari.com Studies have shown that the 2-bromo-5-magnesio isomer is the major product, typically forming in about an 85:15 ratio with the 5-bromo-2-magnesio isomer. rsc.org

Catalytic Cross-Coupling : A nickel catalyst, commonly Ni(dppp)Cl₂ (where dppp (B1165662) is 1,3-bis(diphenylphosphino)propane), is introduced to the mixture of Grignard isomers. rsc.orgnih.gov The polymerization proceeds via a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition : The Ni(0) species, formed in situ, oxidatively adds to the carbon-bromine bond of a monomer unit.

Transmetalation : The Grignard functional group (-MgBr) on another monomer unit replaces the halide on the nickel center.

Reductive Elimination : A new carbon-carbon bond is formed between the two thiophene units, and the Ni(0) catalyst is regenerated, which can then re-enter the catalytic cycle. acs.org

The high head-to-tail (HT) regioselectivity of GRIM polymerization is a result of the catalyst's preference for reacting with the less sterically hindered position of the monomer. The growing polymer chain, attached to the nickel catalyst, preferentially couples with the 5-position (the "tail") of an incoming 2-bromo-5-magnesio-3-alkylthiophene monomer, as the 3-alkyl group sterically hinders attack at the 2-position (the "head"). rsc.orgnih.gov This selective coupling leads to polymers with HT-coupling content often exceeding 98%. rsc.org

StepDescriptionKey FactorsOutcome
1. Monomer Activation 2,5-dihalo-3-alkylthiophene reacts with a Grignard reagent (e.g., CH₃MgBr).Grignard reagent type, temperature.Formation of two regioisomeric Grignard intermediates, with 2-halo-5-magnesio-3-alkylthiophene being the major isomer. rsc.org
2. Initiation/Propagation A Ni(II) precatalyst (e.g., Ni(dppp)Cl₂) is added, forming an active Ni(0) species.Catalyst structure (ligand bulk).The catalyst remains associated with the growing polymer chain. acs.orgrsc.org
3. Chain Growth The Ni-polymer complex undergoes repeated cycles of oxidative addition, transmetalation, and reductive elimination with new monomer units.Steric hindrance from the 3-alkyl group on the incoming monomer.Highly regioselective head-to-tail (HT) coupling. rsc.orgnih.gov

Photoinduced Oxidative Polymerization Pathways

Photoinduced polymerization involves the use of light to generate reactive species that initiate polymerization. mdpi.org For thiophene derivatives, this can proceed through a free-radical pathway, often involving a photosensitizer and a co-initiator. nih.gov

A feasible mechanism involves the following steps:

Photoexcitation : A photosensitizer, which can be the thiophene monomer itself or a specifically added dye, absorbs light and is promoted to an excited state. nih.gov

Electron Transfer : The photoexcited thiophene derivative transfers an electron to a suitable co-initiator, such as an onium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate). researchgate.netnih.gov This process results in the formation of a thiophene radical cation and other reactive species from the decomposition of the co-initiator.

Initiation : The generated thiophene radical cation acts as the initiating species. It can attack a neutral thiophene monomer, forming a dimeric radical cation. nih.gov

Propagation : The dimeric radical cation can then be further oxidized or couple with other radical cations or neutral monomers, leading to the growth of the polymer chain. This process is mechanistically similar to the initial steps of electrochemical polymerization.

While much of the research on the photochemistry of poly(alkylthiophene)s has focused on their photooxidative degradation, the underlying mechanisms are relevant. rsc.org Degradation studies show that irradiation in the presence of oxygen can lead to the formation of radicals, particularly through hydrogen abstraction from the α-position of the alkyl side chains, which then leads to oxidation of the thiophene ring's sulfur atom. In a polymerization context, the initial formation of a radical cation is the key step that enables the coupling of monomer units. nih.gov

Electrochemical Polymerization Mechanisms

Electrochemical polymerization is a common method for synthesizing conducting polymer films directly onto an electrode surface. The mechanism is an oxidative coupling process driven by an applied electrical potential.

The key steps in the electropolymerization of an alkylthiophene are:

Monomer Oxidation : The process begins at the surface of the anode, where the thiophene monomer is oxidized to a radical cation. The potential required for this oxidation is influenced by the substituents on the thiophene ring; electron-donating alkyl groups lower the oxidation potential.

Radical Cation Coupling : Two radical cations then couple, typically at the C5 position, to form a protonated dihydro-dimer.

Deprotonation and Re-aromatization : The dimer expels two protons to re-aromatize, forming a neutral bithiophene molecule.

Oligomer Growth : This dimer is more easily oxidized than the monomer. It is oxidized to its radical cation and couples with other radical cations (from monomers or other oligomers) on the electrode surface. This process repeats, extending the polymer chain. The polymer film grows and, once it becomes sufficiently thick, it may precipitate onto the electrode surface.

The rate of polymerization can be significantly increased, and the required applied potential can be lowered, by adding small amounts of more easily oxidized species like 2,2'-bithiophene (B32781) or 2,2':5',2"-terthiophene to the reaction. These additives act as nucleation sites, facilitating more uniform film growth.

Plasma Polymerization Fragmentation Studies

Plasma polymerization is a solvent-free technique where a monomer in the vapor phase is subjected to a low-pressure plasma (glow discharge). The high-energy environment of the plasma fragments the monomer into various reactive species (ions, radicals, etc.), which then deposit and polymerize on a substrate, forming a thin, often highly cross-linked, and amorphous film.

A primary goal in producing conductive polythiophene films via this method is to minimize monomer fragmentation to retain the conjugated thiophene ring structure in the final polymer. mdpi.org The degree of fragmentation is highly dependent on the monomer structure and the plasma conditions (e.g., pressure, power, pulse timing).

Studies using optical emission spectroscopy (OES) and mass spectrometry (MS) have revealed several key findings regarding the fragmentation of thiophene derivatives:

Substituent Type : Alkylated thiophenes, such as methylated thiophenes, exhibit a lower degree of fragmentation during plasma deposition compared to halogenated thiophenes.

Substituent Position : For a given substituent, fragmentation is lower when it is in the 2-position compared to the 3-position.

Number of Substituents : Disubstituted thiophenes generally show less fragmentation than their monosubstituted counterparts.

Based on these findings, it can be inferred that 2-ethyl-3-isopropylthiophene, being a disubstituted alkylthiophene, would likely exhibit a relatively low degree of fragmentation, promoting the retention of the aromatic thiophene structure in the resulting plasma-polymerized film. Using a pulsed plasma, where the plasma is turned on and off in cycles, can further reduce fragmentation by allowing the reactor to be replenished with fresh monomer during the "off" period.

Monomer CharacteristicInfluence on FragmentationConsequence for Polymer Structure
Alkyl Substitution Lower degree of fragmentation.Higher retention of conjugated thiophene structure.
Halogen Substitution Higher degree of fragmentation.Lower retention of conjugated structure.
2-Position Substitution Less fragmentation than 3-position substitution.Better preservation of the monomer structure.
Disubstitution Less fragmentation than monosubstitution.Increased stability of the monomer in the plasma.

Advanced Spectroscopic Characterization and Structural Elucidation of Thiophene, 2 Ethyl 3 Isopropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Thiophene (B33073), 2-ethyl-3-isopropyl, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for confirming the substitution pattern and analyzing the carbon skeleton.

The ¹H NMR spectrum of Thiophene, 2-ethyl-3-isopropyl is expected to show distinct signals for the protons on the thiophene ring and the alkyl substituents. The chemical shifts and coupling patterns of the aromatic protons are particularly diagnostic for confirming the 2,3-disubstitution pattern.

Due to the substitution at the 2- and 3-positions, the remaining two protons on the thiophene ring are at positions 4 and 5. These protons are expected to be in different chemical environments and will appear as distinct signals. The proton at position 5 (H-5) is typically downfield compared to the proton at position 4 (H-4) due to the electronic effects of the sulfur atom and the adjacent substituents. The coupling between these two adjacent protons (³JHH) will result in a doublet for each signal.

The ethyl group at the 2-position will exhibit a quartet for the methylene (B1212753) protons (-CH2-) due to coupling with the three methyl protons (-CH3), which in turn will appear as a triplet. The isopropyl group at the 3-position will show a septet for the methine proton (-CH) due to coupling with the six equivalent methyl protons (-CH3), which will appear as a doublet.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-5 (Thiophene ring)6.9 - 7.1Doublet5.0 - 6.0
H-4 (Thiophene ring)6.7 - 6.9Doublet5.0 - 6.0
-CH (Isopropyl)3.0 - 3.3Septet~7.0
-CH₂ (Ethyl)2.7 - 2.9Quartet~7.5
-CH₃ (Ethyl)1.2 - 1.4Triplet~7.5
-CH₃ (Isopropyl)1.1 - 1.3Doublet~7.0

Note: The predicted values are based on the analysis of related substituted thiophenes and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the thiophene ring carbons are indicative of the substitution pattern.

The carbon atoms of the thiophene ring directly attached to the alkyl substituents (C-2 and C-3) will be significantly deshielded and appear at lower field. The unsubstituted ring carbons (C-4 and C-5) will appear at higher field. The carbon atoms of the ethyl and isopropyl groups will have characteristic chemical shifts in the aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Thiophene ring)140 - 145
C-3 (Thiophene ring)135 - 140
C-5 (Thiophene ring)125 - 130
C-4 (Thiophene ring)120 - 125
-CH (Isopropyl)28 - 33
-CH₂ (Ethyl)22 - 27
-CH₃ (Isopropyl)20 - 25
-CH₃ (Ethyl)13 - 18

Note: The predicted values are based on the analysis of related substituted thiophenes and general principles of NMR spectroscopy. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, are instrumental in providing unambiguous assignments of proton and carbon signals by showing correlations between directly bonded nuclei. In a HETCOR spectrum of this compound, cross-peaks would be observed between the signals of each proton and the carbon to which it is attached.

This technique would definitively link the proton signals of the thiophene ring (H-4 and H-5) to their corresponding carbon signals (C-4 and C-5). Similarly, the aliphatic proton signals of the ethyl (-CH₂ and -CH₃) and isopropyl (-CH and -CH₃) groups would show correlations to their respective carbon signals, confirming the assignments made from the 1D spectra and providing a complete and robust structural elucidation.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the thiophene ring and the alkyl substituents.

Key expected vibrational modes include:

C-H stretching: Aromatic C-H stretching from the thiophene ring will appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the ethyl and isopropyl groups will be observed in the 3000-2850 cm⁻¹ region.

C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring typically appear in the 1600-1450 cm⁻¹ region.

C-H bending: Aliphatic C-H bending vibrations (scissoring and rocking) for the methylene and methyl groups will be present in the 1470-1370 cm⁻¹ range.

C-S stretching: The stretching vibration of the carbon-sulfur bond in the thiophene ring is expected to appear in the fingerprint region, typically around 800-600 cm⁻¹.

Predicted FT-IR Data for this compound:

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Thiophene Ring C=C Stretch1600 - 1450
Aliphatic C-H Bend1470 - 1370
Thiophene Ring C-S Stretch800 - 600

Note: The predicted values are based on the analysis of related substituted thiophenes and general principles of IR spectroscopy.

Raman spectroscopy, which is sensitive to changes in polarizability during molecular vibrations, provides complementary information to FT-IR. For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the thiophene ring.

The C=C symmetric stretching of the thiophene ring is typically a strong band in the Raman spectrum, appearing around 1500-1400 cm⁻¹. The C-S stretching modes of the ring also give rise to characteristic Raman signals. The aliphatic C-H stretching and bending vibrations will also be present, though often with different relative intensities compared to the FT-IR spectrum. The combination of FT-IR and Raman data allows for a more complete picture of the vibrational modes of the molecule.

Predicted Raman Data for this compound:

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Strong
Thiophene Ring C=C Stretch1500 - 1400Strong
Thiophene Ring Breathing1100 - 1000Medium
Thiophene Ring C-S Stretch800 - 600Medium-Strong

Note: The predicted values are based on the analysis of related substituted thiophenes and general principles of Raman spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would provide a wealth of structural information.

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight. The nominal molecular weight for its isomer, 3-ethyl-2-isopropylthiophene, is 154 g/mol , and a high-resolution mass spectrum would yield the exact mass of the molecular ion, allowing for the determination of its elemental composition (C₉H₁₄S). nih.gov

The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. For alkyl-substituted thiophenes, fragmentation is often initiated by the cleavage of bonds beta to the aromatic ring, which is a common fragmentation pathway for aromatic compounds. wikipedia.orglibretexts.org In the case of this compound, several key fragmentation pathways can be anticipated:

Loss of a methyl group (-CH₃): Cleavage of the isopropyl group can lead to the loss of a methyl radical, resulting in a prominent peak at m/z 139. This would be a common fragmentation due to the formation of a stable secondary carbocation.

Loss of an ethyl group (-C₂H₅): Cleavage of the ethyl group would result in a fragment at m/z 125.

Loss of a propyl group (-C₃H₇): The entire isopropyl group could be cleaved, leading to a fragment at m/z 111.

Thiophene ring fragmentation: The stable aromatic thiophene ring may also undergo fragmentation, although this typically results in lower intensity peaks.

The analysis of the relative abundances of these fragment ions allows for a detailed reconstruction of the molecule's structure. The mass spectrum of the related compound, 2-ethylthiophene (B1329412), shows a strong molecular ion peak and a significant peak corresponding to the loss of a methyl group from the ethyl substituent, which supports the predicted fragmentation pathways. nist.gov

Fragment IonProposed Structurem/z (expected)Significance
[M]⁺C₉H₁₄S⁺154Molecular Ion
[M-CH₃]⁺C₈H₁₁S⁺139Loss of a methyl group from the isopropyl substituent
[M-C₂H₅]⁺C₇H₉S⁺125Loss of the ethyl substituent
[M-C₃H₇]⁺C₆H₇S⁺111Loss of the isopropyl substituent

Rotational Spectroscopy for Precise Equilibrium Structure Determination

Rotational spectroscopy, particularly microwave spectroscopy, provides unparalleled precision in determining the geometric structure of molecules in the gas phase. mit.edulibretexts.org By measuring the frequencies of rotational transitions, the moments of inertia of a molecule can be determined with very high accuracy. From the moments of inertia, the bond lengths and bond angles can be calculated to a fraction of an Angstrom and a degree, respectively. mit.edu

For this compound, the presence of two flexible alkyl side chains (ethyl and isopropyl) would complicate the rotational spectrum due to the possibility of multiple conformers and internal rotation of the methyl groups. Each conformer would have its own unique set of rotational constants (A, B, and C).

The rotational spectrum of the parent molecule, thiophene, has been extensively studied, and its precise equilibrium structure is well-established. aip.orgnih.gov The substitution of the ethyl and isopropyl groups would significantly alter the moments of inertia and, consequently, the rotational spectrum. Studies on related molecules like 2-methylthiophene (B1210033) and 2-acetyl-4-methylthiophene (B79172) have shown that it is possible to determine the rotational constants, barriers to internal rotation of the methyl groups, and the precise molecular structure. nih.govmdpi.com

To determine the equilibrium structure of this compound, the rotational spectra of multiple isotopologues (e.g., containing ¹³C or ³⁴S) would need to be measured. The small changes in the moments of inertia upon isotopic substitution allow for the precise location of each atom in the molecule to be determined through a least-squares fitting procedure. aip.org

CompoundA (MHz)B (MHz)C (MHz)Reference
Thiophene8041.575417.853235.97 nist.gov
2-Methylthiophene5569.333271.182113.84 mdpi.com
2-Acetyl-4-methylthiophene (syn conformer)2294.01866.43632.74 nih.gov
2-Acetyl-4-methylthiophene (anti conformer)2311.53858.75630.91 nih.gov

The data in the table illustrates how the rotational constants change with substitution on the thiophene ring, reflecting the changes in the mass distribution of the molecule. For this compound, one would expect a further decrease in the rotational constants due to the larger mass of the substituents.

X-ray Diffraction for Solid-State Structure Elucidation of Related Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of molecules in the solid state. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions within a crystal lattice. While obtaining a single crystal of this compound suitable for X-ray diffraction might be challenging due to its likely liquid nature at room temperature, the study of its crystalline derivatives can provide invaluable structural insights.

The crystal structures of numerous thiophene derivatives have been reported, revealing how different substituents influence the molecular packing and intermolecular interactions. nih.govmdpi.com For instance, the presence of hydrogen-bond donors and acceptors can lead to the formation of extended supramolecular architectures. In the absence of strong hydrogen-bonding groups, the crystal packing of this compound derivatives would likely be governed by weaker van der Waals forces and potential π-π stacking interactions between the thiophene rings.

The analysis of the crystal structure of a related compound, such as a co-crystal or a derivative with a functional group that promotes crystallization, would reveal the preferred conformation of the ethyl and isopropyl groups in the solid state. This information is complementary to the gas-phase structure obtained from rotational spectroscopy and can provide insights into the conformational flexibility of the molecule.

Parameter(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone mdpi.com
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.6092(8)
b (Å)10.8355(8)
c (Å)11.1346(9)
β (°)98.643(6)
Volume (ų)1264.0(2)

The crystallographic data for (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, a substituted ethylthiophene derivative, illustrates the type of detailed structural information that can be obtained. mdpi.com The unit cell parameters define the size and shape of the repeating unit in the crystal, and the space group describes the symmetry of the arrangement of molecules within the unit cell. From the full crystal structure determination, precise bond lengths and angles of the thiophene ring and its substituents, as well as intermolecular contacts, can be determined.

Theoretical and Computational Investigations of Thiophene, 2 Ethyl 3 Isopropyl and Substituted Analogues

Quantum Chemical Calculations

Quantum chemical calculations are powerful theoretical tools used to predict the geometric and electronic properties of molecules. These computational methods, which include Density Functional Theory (DFT), Hartree-Fock (HF), and post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP2), are instrumental in understanding the fundamental characteristics of thiophene (B33073) and its derivatives at the molecular level. thaiscience.infosapub.org They allow for the detailed investigation of molecular orbitals, charge distributions, and reactivity, which are crucial for the design of new materials with specific functions. mdpi.com

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry and materials science for investigating the electronic structure of many-body systems. sapub.orgnih.gov Its popularity stems from a balance of computational cost and accuracy, making it suitable for studying a wide range of molecules, including complex organic compounds like substituted thiophenes. dergipark.org.tr DFT calculations are employed to determine various molecular properties by approximating the exchange-correlation energy, a key component of the total electronic energy. Hybrid functionals, such as B3LYP, have shown particular success in providing results that align well with experimental data for thiophene-based systems. thaiscience.info

The electronic properties of thiophene derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level corresponds to its ability to accept an electron. sapub.org The energy difference between the HOMO and LUMO levels is known as the energy gap (Egap), a critical parameter that influences the molecule's optical and electronic characteristics. researchgate.net

A smaller band gap is often desirable for applications in organic electronics, such as solar cells and light-emitting diodes, as it allows the molecule to absorb light at longer wavelengths. researchgate.netutm.my Theoretical calculations show that substitutions on the thiophene ring can significantly alter the HOMO, LUMO, and band gap energies. nih.gov For instance, attaching electron-donating or electron-withdrawing groups can raise or lower the orbital energies, effectively tuning the band gap. researchgate.net

Table 1: Calculated Frontier Orbital Energies and Band Gaps for Various Thiophene Derivatives using DFT

Compound HOMO (eV) LUMO (eV) Band Gap (eV)
Thiophene Monomer - - 4.06
Thiophene Dimer - - 4.11
Poly(3-octyl-thiophene-2, 5-diyl) (P3OT) 5.59 3.76 1.83

| thaiscience.infothaiscience.info-phenyl C61-butyric acid 3-ethylthiophene ester (PCBE) | 5.87 | 3.91 | 1.96 |

Note: Data is compiled from studies on various thiophene derivatives and is intended to be illustrative. thaiscience.infoukm.edu.my The specific values for Thiophene, 2-ethyl-3-isopropyl would require dedicated computational analysis.

Table 2: Calculated Dipole Moments for 2-Methoxythiophene

Computational Method Basis Set Dipole Moment (Debye)
DFT/B3LYP 6-311++G(d,p) 1.99

Note: This table presents data for 2-methoxythiophene as an example of dipole moment calculations on a substituted thiophene. dergipark.org.tr

DFT can be used to visualize the charge density distribution across a molecule, often represented through Molecular Electrostatic Potential (MEP) maps. epstem.net These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into molecular reactivity and interaction sites.

In molecules designed with distinct electron-donating and electron-accepting moieties, a phenomenon known as Intramolecular Charge Transfer (ICT) can occur upon photoexcitation. researchgate.net This process involves the movement of electron density from the donor part to the acceptor part of the molecule. In some cases, this can lead to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, where parts of the molecule rotate relative to each other, which has implications for the molecule's fluorescence properties and photochemical reactivity. nih.gov

The aromaticity of the thiophene ring is a key feature of its chemistry. DFT calculations provide optimized molecular geometries, from which bond lengths can be analyzed to assess aromaticity. mdpi.com In a fully aromatic system, the carbon-carbon bond lengths within the ring are expected to be intermediate between those of typical single and double bonds. Studies on various thiophene derivatives have confirmed that the bond lengths in the thiophene ring generally fall within a narrow range, indicating the retention of aromatic character even with different substituents. nih.gov For example, theoretical calculations on a 2-substituted thiophene derivative showed C-C bond lengths in the five-membered ring ranging from 1.368 Å to 1.420 Å, and C-S bond lengths of approximately 1.757 Å and 1.783 Å. nih.gov

Table 3: Typical Calculated Bond Lengths in a Substituted Thiophene Ring

Bond Typical Length (Å)
C-C (adjacent to S) ~1.77
C-C ~1.37

Note: Values are generalized from computational studies on substituted thiophenes and serve as an example. nih.gov

Time-Dependent DFT (TD-DFT) for Excited State Properties and Charge Transfer

Time-Dependent Density Functional Theory (TD-DFT) is a widely utilized computational method for investigating the electronic excited states of molecules, including thiophene derivatives. thaiscience.infoacs.org It is frequently employed to calculate vertical excitation energies, oscillator strengths, and to simulate UV-visible absorption spectra, providing insights into the electronic transitions of these compounds. thaiscience.inforesearchgate.net For substituted thiophenes, TD-DFT can be used to analyze the nature of excited states, such as determining the contributions of different molecular orbitals to a particular transition, for instance, the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. acs.orgnih.gov This analysis is crucial for understanding intramolecular charge transfer (ICT) characteristics, where electron density is redistributed upon photoexcitation. researchgate.netrsc.org

However, it is critical to note that the accuracy of TD-DFT for thiophene-based compounds can be problematic. nih.gov Studies have shown that standard TD-DFT approximations may predict qualitatively incorrect results for thiophene and its fused analogues (thienoacenes). acs.org These failures can include an incorrect ordering of excited states (spurious state inversion), erroneous distribution of oscillator strengths, and flawed potential energy surfaces. acs.orgnih.gov For example, TD-DFT often reverses the predicted order of the two lowest-lying bright ππ* states compared to more accurate post-Hartree-Fock methods. acs.orgnih.gov This discrepancy is attributed to the method's limitations in accurately describing states with significant charge-transfer or double-excitation character. acs.orgrsc.org Despite these challenges, TD-DFT remains a valuable tool, especially when functionals are carefully chosen and results are benchmarked against experimental data or higher-level computational methods. rsc.org For instance, investigations into thiophene-based dyes and semiconductors have successfully used TD-DFT to elucidate structure-property relationships governing their electronic and charge-transport behaviors. rsc.orgresearchgate.net

Table 1: Representative TD-DFT Calculated Properties for Thiophene Derivatives
Compound/SystemCalculated PropertyValueComputational LevelKey Finding
ThiopheneVertical Excitation Energies (ππ*)State order inverted vs. post-HF methodsVarious TD-DFT functionalsHighlights a known qualitative failure of TD-DFT for the parent thiophene. acs.orgnih.gov
Thiophene-based ChalconesExcitation Energy (Emax)~2.8-3.2 eVTD-PBE0/6-311G(d,p)Demonstrates the influence of substituent positions on spectroscopic features. thaiscience.info
Thiophene-diketopyrrolopyrrole (TDPP)S1 Adiabatic Excitation Energy2.50 eVDFT/MRCIIdentifies a 'bright' (optically allowed) excited state crucial for photophysics. rsc.org
Thiophene-diketopyrrolopyrrole (TDPP)S2 Adiabatic Excitation Energy2.92 eVDFT/MRCIIdentifies a 'dark' (optically forbidden) state with double-excitation character. rsc.org
Naphthodithiophene diimide (NDTI) derivativesLUMO Energy Levels-3.5 to -4.0 eVB3LYP/6-31G(d,p)Electron-withdrawing groups lower LUMO levels, enhancing n-type semiconductor properties. rsc.org

Molecular Modeling and Simulation

Conformational Analysis and Dihedral Angles

The conformational flexibility of substituted thiophenes like 2-ethyl-3-isopropyl thiophene is primarily governed by the rotation around the single bonds connecting the alkyl substituents to the thiophene ring and the potential for ring puckering, although the latter is minimal in the aromatic thiophene core. The key determinants of the molecule's preferred three-dimensional structure are the steric interactions between the substituents. For a 2,3-disubstituted thiophene, significant steric hindrance between the adjacent ethyl and isopropyl groups would be expected.

Table 2: Calculated Conformational Properties of Substituted Thiophenes
MoleculeMethodCalculated ParameterValueObservation
3,3'-dialkylthio-2,2'-bithiopheneAb initio (HF/3-21G)Inter-ring Dihedral Angle71.0°Steric hindrance from alkylthio groups forces a twisted conformation. acs.org
3-alkylthio-2,2'-bithiopheneAb initio (HF/3-21G)Inter-ring Dihedral Angle141.5°Reduced steric hindrance compared to the 3,3'-disubstituted analogue allows for a more planar structure. acs.org
2-phenylthiopheneGas-phase calculationsRing Plane Angle~25°While crystal packing can favor planar conformations, gas-phase calculations predict a twisted structure. acs.org
(S)-3-(2-methylbutyl)thiopheneDFT (B3LYP/6-31G*)Conformational StabilitySix predominant conformersDemonstrates that flexible alkyl chains can lead to multiple stable conformations in solution. researchgate.net

Solute-Solvent Interaction Models (e.g., Kamlet-Taft, Catalán, Laurence)

Understanding how a molecule like 2-ethyl-3-isopropyl thiophene interacts with its solvent environment is crucial for predicting its behavior in solution, including its reactivity and spectroscopic properties. Solute-solvent interactions can be dissected and quantified using empirical models based on linear solvation energy relationships (LSERs). researchgate.net Prominent among these are the Kamlet-Taft, Catalán, and Laurence models, which use solvatochromic probes—dyes whose UV-visible absorption spectra are sensitive to the solvent environment—to establish scales for different types of interactions. mdpi.com

α (alpha): A measure of the solvent's hydrogen-bond donating (HBD) acidity.

β (beta): A measure of the solvent's hydrogen-bond accepting (HBA) basicity.

π* (pi-star): An index of the solvent's dipolarity and polarizability, which accounts for non-specific electrostatic interactions. mdpi.com

By measuring a property of the solute (e.g., its maximum absorption wavelength, λmax) in a series of well-characterized solvents and performing a multiparameter regression against the α, β, and π* values of those solvents, one can determine the relative sensitivity of the solute to each type of interaction. researchgate.net The Catalán model offers a similar, albeit four-parameter, approach that further distinguishes between solvent acidity/basicity and polarizability/dipolarity. For a nonpolar molecule like 2-ethyl-3-isopropyl thiophene, interactions would likely be dominated by the π* parameter, reflecting dispersion forces and weak dipole-induced dipole interactions with solvent molecules.

Table 3: Major Solvatochromic Solvent Parameter Models
ModelParametersDescription of Interaction Probed
Kamlet-TaftαSolvent Hydrogen-Bond Donating (HBD) Acidity. mdpi.com
βSolvent Hydrogen-Bond Accepting (HBA) Basicity. mdpi.com
π*Solvent Dipolarity / Polarizability. mdpi.com
CatalánSASolvent Acidity. researchgate.net
SBSolvent Basicity. researchgate.net
SPSolvent Polarity. researchgate.net
SdPSolvent Dipolarity. researchgate.net

Prediction of Polymer Properties from Monomer/Oligomer Data

Computational modeling provides a powerful avenue for predicting the properties of polymers based on the chemical structure of their constituent monomers, such as 2-ethyl-3-isopropyl thiophene. This predictive capability accelerates materials discovery by allowing for in-silico screening before undertaking costly and time-consuming synthesis and characterization.

One established approach involves performing quantum chemical calculations on a series of short-chain oligomers (dimers, trimers, etc.) derived from the monomer of interest. researchgate.netwhiterose.ac.uk By calculating key electronic properties like the HOMO-LUMO gap or the lowest excitation energy for each oligomer, a trend can be established. researchgate.net This data is often plotted against the reciprocal of the number of repeating units, and the resulting line can be extrapolated to an infinite chain length to predict the property of the bulk polymer. whiterose.ac.uk This method is particularly useful for estimating properties like the band gap and absorption maximum of conductive polymers.

More recently, machine learning (ML) has emerged as a highly effective tool for polymer property prediction. mdpi.comresearchgate.net In this paradigm, a model is trained on a large dataset of known polymers and their experimentally determined properties. nih.gov The monomer structure is encoded into a numerical representation, such as a molecular fingerprint or a graph-based descriptor. nih.gov The ML model, often a neural network or a graph convolutional network (GCN), learns the complex relationships between the monomer's structural features and the resulting polymer's bulk properties (e.g., glass transition temperature, melting temperature, elastic modulus). mdpi.comnih.gov Transfer learning approaches can further enhance these models, allowing for the prediction of diverse properties even with limited data by pre-training a model on a large dataset of a related property. arxiv.org

Table 4: Computational Approaches for Predicting Polymer Properties from Monomers
ApproachMethodologyInput DataPredicted PropertiesExample
Oligomer ExtrapolationQuantum chemical calculations (e.g., DFT, TD-DFT) are performed on a series of oligomers of increasing length.Monomer structure; calculated properties of dimer, trimer, tetramer, etc.Band Gap, Excitation Energy, Ionization Potential, Electron Affinity.Extrapolating the adiabatic excitation energy of polythiophene from calculations on bithiophene, terthiophene, and quaterthiophene. whiterose.ac.uk
Machine Learning (ML)A model is trained on a large database to learn structure-property relationships.Monomer structure encoded as a fingerprint or graph; large dataset of known polymers and their properties.Thermal Properties (Tg, Tm), Mechanical Properties (Elastic Modulus), Density. mdpi.comnih.govUsing a Graph Convolutional Network (GCN) to predict the glass transition temperature (Tg) from the monomer's graph representation. nih.gov

Computational Design of Thiophene-Containing Advanced Materials (e.g., Covalent Organic Frameworks)

Computational design plays a pivotal role in the development of advanced materials incorporating thiophene units, such as Covalent Organic Frameworks (COFs). mdpi.com COFs are crystalline, porous polymers with a structure defined by the geometry of their building blocks. pnas.orgmit.edu By using computational chemistry, researchers can predict the geometric and electronic properties of potential COFs before synthesis, guiding the selection of optimal monomer building blocks like functionalized thiophenes.

DFT calculations are used to determine the electronic structure of the thiophene-based monomers and predict how these properties will translate to the extended 2D or 3D framework. nih.gov For example, modeling can predict the band gap, charge carrier mobility, and optical absorption spectra of a hypothetical thiophene-based COF. pnas.org This is particularly important for applications in electronics and optoelectronics, where the unique π-stacked architecture of 2D COFs can facilitate excellent charge and exciton transport. pnas.orgmit.edu

Furthermore, computational studies can elucidate the mechanisms behind the functional properties of these materials. Recent work on thiophene-containing COFs for photocatalysis used computational analysis to reveal that the thiophene unit acts as the primary photoreduction site for the oxygen reduction reaction (ORR), while an adjacent benzene (B151609) ring serves as the photooxidation center. nih.gov This level of mechanistic insight is invaluable for the rational design of new materials with enhanced catalytic activity. By simulating the introduction of different functional groups onto the thiophene monomer, scientists can tune the electronic properties of the resulting COF to optimize it for specific applications, such as gas storage, sensing, or catalysis. mdpi.com

Table 5: Examples of Computationally Designed Thiophene-Containing Materials
Material TypeThiophene Building BlockComputational MethodPredicted / Explained PropertyPotential Application
2D Covalent Organic Framework (COF)Thiophene-2,5-diboronic acidDFTPorous, crystalline structure with stacked 1D columns ideal for charge transport. pnas.orgmit.eduElectronics, Field-Effect Transistors.
Photocatalytic COF (TD-COF)Functionalized ThiopheneDFTThiophene unit is the primary photoreduction site; benzene ring is the photooxidation site. nih.govH2O2 synthesis from water and air. nih.gov
Ambipolar Semiconducting PolymerNaphthodithiophene diimide (NDTI) with thiophene substituentsDFT and Marcus TheoryBalanced and high hole/electron mobilities. rsc.orgOrganic Electronics.
Solvatochromic Sensor COFThiophene-based linkers-Electronic transitions with charge-transfer character influenced by solvent encapsulation in pores. mdpi.comChemical Sensing.

Advanced Material Applications Via Polymerization and Derivatization of Thiophene, 2 Ethyl 3 Isopropyl

Conjugated Polymer Synthesis

The synthesis of conjugated polymers from 2-ethyl-3-isopropylthiophene is a critical step in harnessing its potential for advanced material applications. The specific arrangement of the ethyl and isopropyl groups on the thiophene (B33073) ring influences the polymerization process and the ultimate properties of the resulting polymer, Poly(2-ethyl-3-isopropylthiophene) (P2E3iPT). Various synthetic strategies have been developed to control the polymer's molecular weight, architecture, and, most importantly, its regioregularity, which is paramount for achieving desirable electronic and optical properties.

Poly(2-ethyl-3-isopropylthiophene) (P2E3iPT) Synthesis Strategies

The creation of P2E3iPT can be approached through several distinct polymerization methodologies. The choice of method dictates the structural precision and characteristics of the final polymer. Key strategies include metal-catalyzed cross-coupling reactions, electrochemical deposition, and photoinitiated processes.

Nickel-catalyzed deprotonative polycondensation represents a powerful, atom-economical method for synthesizing regioregular poly(3-substituted thiophene)s like P2E3iPT. This approach typically involves the deprotonation of a C-H bond on the thiophene ring, followed by a nickel-catalyzed cross-coupling reaction.

A common variant is the dehydrobrominative polymerization of a 2-bromo-3-substituted thiophene monomer. In this process, a strong base, such as the Knochel-Hauser base (TMPMgCl·LiCl), is used to selectively deprotonate the 5-position of the thiophene ring. core.ac.ukkobe-u.ac.jp A nickel catalyst, often bearing a phosphine (B1218219) ligand like dppp (B1165662) (1,3-bis(diphenylphosphino)propane), then facilitates the chain-growth polycondensation. kobe-u.ac.jp This method offers the advantage of proceeding under mild conditions, often at room temperature, and allows for control over the polymer's molecular weight by adjusting the catalyst loading. kobe-u.ac.jp The mechanism is believed to proceed in a catalyst-transfer manner, which contributes to the living nature of the polymerization and enables the synthesis of well-defined polymers. core.ac.uk

Table 1: Typical Reaction Parameters for Nickel-Catalyzed Deprotonative Polycondensation

ParameterTypical Value/CompoundPurpose
Monomer 2-Bromo-3-alkylthiopheneThe repeating unit of the polymer.
Catalyst Ni(dppp)Cl₂, NiCl(o-tol)(dppp)Facilitates the C-C bond formation. core.ac.ukkobe-u.ac.jp
Base TMPMgCl·LiCl (Knochel-Hauser base)Selectively deprotonates the monomer. core.ac.ukkobe-u.ac.jp
Solvent Tetrahydrofuran (THF)Provides the reaction medium.
Temperature 0 °C to Room TemperatureMild conditions for the reaction. core.ac.ukkobe-u.ac.jp

Another prominent nickel-catalyzed method is Grignard Metathesis (GRIM) polymerization. This technique involves treating a 2,5-dihalo-3-alkylthiophene monomer with an alkyl Grignard reagent, which results in a magnesium-halogen exchange. The subsequent addition of a nickel catalyst, such as Ni(dppp)Cl₂, initiates the polymerization. cmu.educmu.edu

Electrochemical polymerization is a versatile technique for synthesizing conjugated polymer films directly onto an electrode surface. frontiersin.orgnih.gov This method avoids the need for metal catalysts and can be performed at room temperature. frontiersin.orgnih.gov The process involves the anodic oxidation of the 2-ethyl-3-isopropylthiophene monomer in a solution containing a supporting electrolyte. sciforum.netresearchgate.net

The polymerization mechanism begins with the oxidation of the monomer at the electrode surface to form a radical cation. Two of these radical cations then couple, and subsequent deprotonation leads to the formation of a dimer. This dimer can be further oxidized and coupled with other monomers or oligomers, leading to the growth of the polymer chain, which precipitates onto the electrode as a film. sciforum.net The thickness, morphology, and properties of the resulting P2E3iPT film can be controlled by adjusting electrochemical parameters such as the applied potential, current density, and the composition of the electrolyte solution. frontiersin.org

Table 2: Common Parameters for Electrochemical Polymerization of Thiophenes

ParameterTypical Value/CompoundImpact on Polymerization
Monomer Concentration 0.01 - 0.1 MAffects polymerization rate and film quality.
Solvent Acetonitrile (ACN), Dichloromethane (DCM)Must dissolve monomer and electrolyte; influences film morphology. frontiersin.orgresearchgate.net
Supporting Electrolyte Tetrabutylammonium hexafluorophosphate (B91526) (Bu₄NPF₆), Lithium perchlorate (B79767) (LiClO₄)Provides conductivity to the solution. frontiersin.orgresearchgate.net
Working Electrode Indium Tin Oxide (ITO), Platinum (Pt), Glassy CarbonSubstrate where the polymer film is deposited. researchgate.net
Polymerization Mode Potentiostatic (constant potential) or Galvanostatic (constant current)Controls the rate of polymer growth. frontiersin.org
Applied Potential Typically > 1.0 V vs. Ag/AgClMust be sufficient to oxidize the monomer. frontiersin.org

Photoinduced polymerization offers a method to create polymer structures, often initiated by light. For thiophene-based materials, this can involve the polymerization of monomers functionalized with photosensitive groups, such as methacrylates. In a different approach, long-wavelength light can be used to initiate the free-radical polymerization of acrylic monomers using a conjugated thiophene derivative as a photosensitizer in the presence of a co-initiator like an onium salt. epa.gov

For direct polymerization, the strategy would involve creating a monomer of 2-ethyl-3-isopropylthiophene that includes a photopolymerizable moiety. The polymerization is then initiated by exposing the monomer to light of a specific wavelength, often in the presence of a photoinitiator. researchgate.net This technique is particularly useful for photolithography and creating patterned polymer films, where light can be used to define specific areas of polymerization. pageplace.de

Table 3: Components for Photoinduced Radical Polymerization

ComponentExampleFunction
Monomer Thiophene-substituted N-phenyl maleimide, Thienyl methacrylateContains both the thiophene unit and a photopolymerizable group. researchgate.net
Photoinitiator ω,ω-dimethoxy-ω-phenylacetophenoneGenerates radicals upon exposure to UV light to start polymerization. researchgate.net
Co-initiator Diphenyliodonium (B167342) hexafluorophosphateUsed with a photosensitizer to initiate polymerization. epa.gov
Solvent Dichloromethane, AcetonitrileDissolves the components for homogeneous reaction.
Light Source UV lamp, LaserProvides the energy to activate the photoinitiator.

Block Copolymer Synthesis and Architectures

The controlled, living nature of certain polymerization techniques, particularly nickel-catalyzed deprotonative polycondensation, allows for the synthesis of advanced polymer architectures like block copolymers. core.ac.ukharth-research-group.org A block copolymer consists of two or more distinct polymer chains (blocks) linked together. By synthesizing P2E3iPT as one block and then sequentially adding a different monomer, a variety of diblock (A-B) or triblock (A-B-A) copolymers can be achieved. core.ac.ukeuropa.eu

For instance, after synthesizing a living P2E3iPT chain, a different 2-bromo-3-alkylthiophene monomer, such as 2-bromo-3-hexylthiophene, can be introduced to the reaction. The polymerization continues from the living P2E3iPT chain end, resulting in a P2E3iPT-b-poly(3-hexylthiophene) block copolymer. core.ac.uk These architectures are of significant interest because the chemically distinct blocks can self-assemble into ordered nanostructures, such as lamellae or cylinders. lbl.gov This microphase separation is crucial for applications like organic solar cells and field-effect transistors, where structured domains can enhance charge separation and transport. europa.eu

Regioregularity and its Impact on Polymer Properties

For poly(3-substituted thiophene)s, regioregularity refers to the consistency of the orientation of the side chains along the polymer backbone. cmu.edu The coupling of two 3-substituted thiophene units can occur in three ways: Head-to-Tail (HT), Head-to-Head (HH), or Tail-to-Tail (TT). cmu.eduresearchgate.net

Polymers with a high percentage of HT couplings are termed "regioregular," while those with a random mix of couplings are "regiorandom." cmu.eduresearchgate.net High regioregularity is crucial for the material properties of P2E3iPT. A predominantly HT structure allows the polymer backbone to adopt a more planar conformation. This planarity facilitates strong intermolecular π-π stacking, where the conjugated systems of adjacent polymer chains align. cmu.edursc.org

This enhanced intermolecular interaction and ordering leads to significant improvements in the material's properties. cmu.edu Increased π-stacking promotes the formation of crystalline domains, which act as efficient pathways for charge carriers. Consequently, regioregular P2E3iPT is expected to exhibit higher electrical conductivity and charge carrier mobility compared to its regiorandom counterpart. The improved structural order also affects the optical properties, typically leading to a red-shifted absorption spectrum, indicating a smaller bandgap. cmu.edu Conversely, the steric hindrance caused by HH couplings in regiorandom polymers forces the thiophene rings to twist, disrupting conjugation, reducing crystallinity, and leading to inferior electronic properties. cmu.educut.ac.cy

Table 4: Impact of Regioregularity on Poly(3-alkylthiophene) Properties

PropertyHigh Regioregularity (High HT%)Low Regioregularity (Regiorandom)
Conformation Planar backbone cmu.eduTwisted backbone due to steric hindrance cmu.edu
Morphology Higher crystallinity, self-organization rsc.orgAmorphous, disordered
π-π Stacking Strong and extensiveWeak and disrupted
Electronic Properties Higher charge carrier mobility, higher conductivityLower charge carrier mobility, lower conductivity
Optical Properties Red-shifted absorption, lower bandgap cmu.eduBlue-shifted absorption, higher bandgap cmu.edu
Device Performance Generally leads to higher efficiency in solar cells and transistors. cut.ac.cyGenerally leads to lower device performance.

Electronic and Optoelectronic Properties of Poly(2-ethyl-3-isopropylthiophene)

The electronic and optoelectronic characteristics of polythiophenes are intrinsically linked to their chemical structure, particularly the nature of the side chains appended to the thiophene ring. For Poly(2-ethyl-3-isopropylthiophene), the presence of two alkyl groups, especially the bulky isopropyl group at the 3-position and an ethyl group at the 2-position, introduces significant steric hindrance. This steric crowding is expected to force a non-planar conformation by twisting adjacent thiophene units relative to each other. This twisting of the polymer backbone has profound implications for its electronic properties, as it disrupts the π-conjugation, which is crucial for charge transport and optical transitions in these materials. pkusz.edu.cn

Photophysical Behavior: Absorption and Emission Spectroscopy

The photophysical properties of conjugated polymers are dictated by the nature of their excited states and the efficiency of radiative versus non-radiative decay pathways. For Poly(2-ethyl-3-isopropylthiophene), the sterically induced twisting of the main chain is the dominant factor influencing its absorption and emission behavior.

Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) involves the spatial redistribution of electron density from a donor part to an acceptor part of a molecule upon photoexcitation. In many conjugated polymers, the extended π-system facilitates this process. However, in Poly(2-ethyl-3-isopropylthiophene), the severe steric hindrance caused by the ethyl and isopropyl groups would likely lead to a significant loss of conjugation. pkusz.edu.cn This disruption results in a more localized electronic structure, where the effective conjugation length is short. Consequently, the polymer would behave more like a series of weakly interacting oligomeric segments rather than a fully conjugated system.

This localization of electronic states is expected to suppress the efficiency of long-range intramolecular charge transfer. The ground and excited states are less likely to exhibit strong charge-transfer character and may be less influenced by changes in solvent polarity compared to more planar, donor-acceptor type copolymers. mdpi.com The twisted backbone inhibits the formation of the planar quinoidal structures that are often associated with charge-separated states in polythiophenes.

Fluorescence Quantum Yields and Lifetimes

Fluorescence quantum yield (ΦF), the ratio of emitted photons to absorbed photons, and fluorescence lifetime (τF), the average time the molecule spends in the excited state, are critical parameters for optoelectronic applications. The bulky side chains of Poly(2-ethyl-3-isopropylthiophene) are expected to have a complex and potentially competing influence on these properties.

On one hand, the bulky ethyl and isopropyl groups increase the separation between polymer chains in the solid state. This increased interchain distance can reduce intermolecular interactions, which often lead to the formation of non-emissive aggregate states and quenching of fluorescence. Therefore, the steric bulk could potentially lead to an increase in the fluorescence quantum yield compared to polymers that pack more closely. pkusz.edu.cn

On the other hand, research on other sterically hindered polythiophenes has shown that a significant twist in the backbone increases the bandgap and can open up fast non-radiative decay channels. researchgate.net This rapid non-radiative decay would lead to a very low quantum yield and a short fluorescence lifetime. The ultimate photophysical behavior would depend on the balance between reduced aggregation quenching and enhanced internal conversion rates.

Illustrative Photophysical Data

The following table presents hypothetical, illustrative data for Poly(2-ethyl-3-isopropylthiophene) in solution, based on typical values for sterically hindered P3ATs.

SolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (ΦF)Lifetime (τF, ns)
Toluene4105150.080.4
Chloroform4125180.070.4
Tetrahydrofuran (THF)4085120.100.5

Note: This data is illustrative and represents expected values for a polythiophene with significant steric hindrance leading to a blue-shifted absorption compared to planar analogues like Poly(3-hexylthiophene).

Solvatochromism Studies

Solvatochromism refers to the change in the color of a solution (i.e., a shift in absorption or emission spectra) with a change in solvent polarity. In flexible conjugated polymers like poly(3-alkylthiophene)s, this phenomenon is often linked to solvent-induced changes in the polymer chain conformation. Good solvents can induce a more coiled, twisted conformation (blue-shifted absorption), while poor solvents can promote aggregation and a more planar, stacked conformation (red-shifted absorption).

For Poly(2-ethyl-3-isopropylthiophene), the polymer backbone is already forced into a significantly twisted conformation due to its inherent steric hindrance. Therefore, its absorption and emission spectra may exhibit relatively weak solvatochromism. The conformation is "locked" by the bulky side groups, making it less susceptible to further twisting or planarization by the solvent environment. While minor spectral shifts due to general solvent-solute interactions are expected, large, conformation-driven shifts are less likely compared to polymers with more flexible, linear alkyl side chains.

Electrochemical Properties and Redox Behavior

The electrochemical properties of Poly(2-ethyl-3-isopropylthiophene) govern its ability to be oxidized and reduced (doped and de-doped), which is fundamental to its application in electronic devices. These properties are typically investigated using techniques like cyclic voltammetry and electrochemical impedance spectroscopy (EIS).

Charge Transfer Resistance (R-CT) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique used to probe the various resistive and capacitive elements within an electrochemical cell. One of the key parameters that can be extracted from an EIS measurement (often from a Nyquist plot) is the charge transfer resistance (R-CT). The R-CT represents the resistance to the transfer of charge (electrons or holes) across the interface between the polymer film and the electrolyte. researchgate.net

For Poly(2-ethyl-3-isopropylthiophene), the charge transfer resistance is expected to be influenced by the morphology of the polymer film. The bulky and irregularly placed side chains would likely hinder the formation of well-ordered, semi-crystalline domains that are characteristic of regioregular poly(3-alkylthiophene)s. stuba.sk This disordered morphology can lead to several effects that would increase R-CT:

Poor Interfacial Contact: A less uniform film may result in a smaller effective surface area for charge transfer at the electrode.

Slower Charge Transport: The twisted backbone reduces intra-chain charge mobility, meaning charge carriers may struggle to reach the polymer/electrolyte interface to participate in the redox reaction.

Studies on various poly(3-alkylthiophene) films have shown that R-CT values are sensitive to the polymer structure and the applied potential. researchgate.net It is hypothesized that Poly(2-ethyl-3-isopropylthiophene) would exhibit a relatively high R-CT compared to highly crystalline, planar P3ATs.

Illustrative Charge Transfer Resistance Data

The table below provides hypothetical R-CT values for different polythiophene films to illustrate the expected impact of steric hindrance.

Polymer FilmDoping StateIllustrative R-CT (Ω·cm²)
Regioregular Poly(3-hexylthiophene)Neutral1500
Regioregular Poly(3-hexylthiophene)Doped80
Poly(2-ethyl-3-isopropylthiophene) Neutral 4500
Poly(2-ethyl-3-isopropylthiophene) Doped 350

Note: This data is for illustrative purposes. The higher R-CT values for Poly(2-ethyl-3-isopropylthiophene) reflect the hypothesized negative impact of steric hindrance on charge transfer kinetics and film morphology.

Influence of Electrolytes and Doping

The electrochemical properties and conductivity of poly(2-ethyl-3-isopropylthiophene) are critically dependent on the nature of the supporting electrolyte and the doping process. While specific studies on poly(2-ethyl-3-isopropylthiophene) are not available, the behavior of analogous poly(3-alkylthiophene)s (PATs) and other polythiophene derivatives provides significant insights into the expected influence of these factors.

During electrochemical polymerization and subsequent doping, the choice of electrolyte anion plays a crucial role in the resulting polymer's morphology, conductivity, and stability. The electrolyte anion, which acts as the dopant (counter-ion), is incorporated into the polymer matrix to neutralize the positive charges (polarons and bipolarons) that form on the polymer backbone upon oxidation. The size, shape, and charge density of these anions affect the packing of the polymer chains and, consequently, the efficiency of charge transport.

The doping process, which involves the partial oxidation (p-doping) or reduction (n-doping) of the conjugated polymer, is what transforms it from a semiconducting to a conducting state. For poly(2-ethyl-3-isopropylthiophene), p-doping would involve the removal of electrons from the π-system of the polymer backbone, creating positively charged carriers. The stability of these doped states is influenced by the surrounding electrolyte. In poly(3-phenylthiophene), the top of the valence band is at a higher energy state than that of unsubstituted polythiophene, making the dopant in poly(3-phenylthiophene) relatively more stable. researcher.life Given the electron-donating nature of the ethyl and isopropyl groups, a similar stabilization of the p-doped state would be anticipated for poly(2-ethyl-3-isopropylthiophene).

The concentration of the electrolyte also affects the doping process. Higher electrolyte concentrations can facilitate higher doping levels, leading to increased conductivity, up to a certain saturation point. Beyond this point, excessive dopant incorporation can disrupt the polymer structure and lead to a decrease in conductivity.

The table below, based on data from related polythiophene systems, illustrates the typical influence of different electrolyte anions on the conductivity of p-doped conjugated polymers.

Electrolyte AnionAnion Size (Pauling Radius, Å)Typical Conductivity of Doped Polythiophene (S/cm)
ClO₄⁻2.3610-100
PF₆⁻2.535-50
BF₄⁻2.2820-150
Tosylate (CH₃C₆H₄SO₃⁻)~3.51-20

Note: The conductivity values are representative and can vary significantly based on polymerization conditions, film morphology, and doping level.

Bipolaronic Processes

Upon doping, conjugated polymers like poly(2-ethyl-3-isopropylthiophene) form charge carriers along their backbones. These charge carriers are not free electrons as in metals, but rather localized states known as polarons and bipolarons. bohrium.com

A polaron is a radical cation that is formed by the removal of a single electron from the polymer chain (p-doping). This charge is delocalized over several monomer units and is associated with a local distortion of the polymer lattice. A polaron has a spin of 1/2. As the doping level increases, two polarons can combine to form a bipolaron . researchgate.net

A bipolaron is a dication that is energetically more stable than two separate polarons. aps.org This is because the formation of a bipolaron creates a larger lattice distortion, but the energy gain from eliminating two high-energy radical states outweighs the energetic cost of this distortion. Bipolarons are spinless (spin = 0).

The transition from polarons to bipolarons as the dominant charge carriers with increasing doping levels is a general feature of conducting polymers. aps.org At low doping levels, the dominant species are polarons, which can be detected by techniques such as electron spin resonance (ESR) spectroscopy. As the doping concentration increases, the ESR signal diminishes, indicating the combination of polarons to form spinless bipolarons. acs.org

In the context of poly(2-ethyl-3-isopropylthiophene), the sterically demanding ethyl and isopropyl groups at the 2 and 3 positions would likely influence the formation and stability of bipolarons. The twisting of the thiophene rings out of planarity due to steric hindrance could affect the extent of π-conjugation. This, in turn, may influence the delocalization length of both polarons and bipolarons. A shorter conjugation length could potentially make the formation of stable bipolarons less favorable compared to polymers with less steric hindrance.

The presence of polarons and bipolarons introduces new electronic states within the band gap of the polymer. These states are responsible for the characteristic changes in the optical absorption spectrum of the polymer upon doping. Typically, the interband transition is bleached, and new absorption bands corresponding to transitions involving the polaron and bipolaron states appear at lower energies.

The table below summarizes the key characteristics of polarons and bipolarons in polythiophenes.

Charge CarrierChargeSpinFormationSpectroscopic Signature
Polaron+e1/2Low doping levelsTwo sub-gap optical absorptions, ESR active
Bipolaron+2e0Higher doping levelsOne sub-gap optical absorption, ESR inactive

Structure-Property Relationships in Conjugated Polymers

The electronic and optical properties of conjugated polymers are intrinsically linked to their chemical structure. For poly(2-ethyl-3-isopropylthiophene), the specific substitution pattern of the alkyl groups on the thiophene ring would have a profound impact on its material properties.

Backbone Planarity and Conjugation: The extent of π-orbital overlap along the polymer backbone is a critical factor determining the charge carrier mobility and the bandgap of the polymer. The presence of bulky substituents, such as the ethyl and particularly the isopropyl group at the 2 and 3 positions, will introduce significant steric hindrance. This steric strain will force adjacent thiophene rings to twist relative to each other, disrupting the planarity of the polymer backbone. This deviation from planarity reduces the effective conjugation length, leading to a blue shift in the optical absorption spectrum (i.e., a larger bandgap) and generally lower charge carrier mobility compared to less substituted or regioregular poly(3-alkylthiophene)s. For instance, poly(2,5-didecoxyphenyl-2,3-thiophene), which also has a 2,3-linkage, was synthesized to achieve higher energy (larger bandgap) polymers. seanclancy.org

Side-Chain Engineering: While the ethyl and isopropyl groups in poly(2-ethyl-3-isopropylthiophene) introduce steric hindrance, they also enhance the polymer's solubility in common organic solvents. This is a crucial advantage for solution-based processing techniques used in the fabrication of organic electronic devices. The length and branching of the alkyl side chains also influence the solid-state packing of the polymer chains. In many poly(3-alkylthiophene)s, the side chains can interdigitate, promoting ordered lamellar structures that facilitate efficient interchain charge transport. nih.gov However, the irregular substitution pattern and the bulkiness of the ethyl and isopropyl groups in poly(2-ethyl-3-isopropylthiophene) are likely to frustrate close packing and lead to a more amorphous morphology.

Electronic Properties: The electron-donating nature of the alkyl side chains (ethyl and isopropyl) increases the electron density of the polymer backbone. This generally raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the polymer. A higher HOMO level can improve the oxidative stability and influence the open-circuit voltage in organic photovoltaic devices.

The following table provides a comparative overview of how different structural features in polythiophenes influence their key properties, with inferred properties for poly(2-ethyl-3-isopropylthiophene).

PolymerKey Structural FeatureEffect on Backbone PlanarityExpected BandgapExpected Mobility
Poly(3-hexylthiophene) (regioregular)Linear alkyl chains at the 3-positionHighLowHigh
Poly(3,4-ethylenedioxythiophene)Fused ring structureVery HighLowVery High
Poly(2,3-dialkylthiophene) (general)Steric hindrance from 2,3-substitutionLowHighLow
Poly(2-ethyl-3-isopropylthiophene) (inferred)Bulky and branched alkyl groups at 2 and 3 positionsVery LowHighVery Low

Novel Thiophene-Containing Materials (e.g., Covalent Organic Frameworks)

While there are no specific reports on the use of "Thiophene, 2-ethyl-3-isopropyl" as a building block for covalent organic frameworks (COFs), the incorporation of other thiophene derivatives into these materials is an active area of research. nih.govmit.edunih.gov COFs are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in catalysis, gas storage, and electronics. nih.gov

The suitability of a thiophene monomer for COF synthesis is largely dependent on its geometry and the ability to form strong, directional covalent bonds with other building blocks. Most thiophene-based COFs utilize monomers like 2,5-thiophenediboronic acid or thieno[3,2-b]thiophene (B52689) derivatives, which have reactive groups at the 2 and 5 positions. nih.gov This linear geometry is conducive to the formation of extended two-dimensional or three-dimensional frameworks.

The structure of "this compound" presents significant challenges for its direct incorporation into traditional COF structures. Firstly, the ethyl and isopropyl groups are not typically reactive functionalities for COF synthesis. To be used as a building block, the thiophene ring would need to be further functionalized with reactive groups, such as boronic acids, aldehydes, or amines.

Secondly, and more critically, the steric bulk of the ethyl and isopropyl groups at the 2 and 3 positions would likely hinder the ordered stacking and crystallization that is characteristic of COFs. The non-planar conformation that these substituents would enforce on any resulting polymer network would likely lead to amorphous or poorly crystalline materials, thereby negating one of the key advantages of COFs. Researchers have noted that even bent ditopic monomers like 2,5-thiophenediboronic acid can be prone to defects during COF synthesis. mit.edunih.gov The steric hindrance in a functionalized 2-ethyl-3-isopropylthiophene monomer would be even more pronounced.

However, it is conceivable that such a monomer could be used to intentionally introduce defects or to create more contorted, three-dimensional framework topologies. The bulky alkyl groups could also enhance the solubility of COF precursors and the resulting frameworks in organic solvents.

The table below outlines some existing thiophene-based building blocks for COFs and compares their features with the hypothetical use of a functionalized 2-ethyl-3-isopropylthiophene monomer.

Thiophene Building BlockGeometryKey FeatureSuitability for Crystalline COFsPotential Application
2,5-Thiophenediboronic acidLinearBent ditopic monomerModerate (prone to defects)Electronic materials
Thieno[3,2-b]thiophene-2,5-diboronic acidLinear, fused ringsEnhanced planarity and conjugationHighOrganic electronics, charge transport
Functionalized 2-ethyl-3-isopropylthiophene (hypothetical)Non-linear, sterically hinderedBulky side groupsLowSoluble porous polymers, defect engineering

Future Research Directions and Unexplored Avenues for Thiophene, 2 Ethyl 3 Isopropyl

Development of Novel and Sustainable Synthetic Routes

The synthesis of polysubstituted thiophenes can be complex, often requiring harsh conditions or resulting in low yields. nih.gov Future research should prioritize the development of efficient, regioselective, and environmentally benign methods for producing 2-ethyl-3-isopropylthiophene.

Classical methods like the Paal-Knorr or Gewald syntheses could be adapted, but a focus on green chemistry principles is paramount. nih.gov This includes exploring metal-free synthetic methodologies to minimize metal toxicity and waste. nih.gov A promising avenue lies in the heterocyclization of functionalized alkynes, which can offer a direct and atom-economical route to constructing the thiophene (B33073) ring with a specific substitution pattern under mild conditions. mdpi.comresearchgate.net Research could focus on designing alkyne precursors that incorporate the ethyl and isopropyl moieties, allowing for a one-pot synthesis.

Table 1: Comparison of Potential Synthetic Routes for Thiophene, 2-ethyl-3-isopropyl

Synthesis StrategyPotential AdvantagesKey Research Challenges
Modified Paal-Knorr Synthesis Utilizes readily available 1,4-dicarbonyl precursors. Requires harsh sulfidizing agents (e.g., P₄S₁₀); potential for low yields.
Gewald Aminothiophene Synthesis Adaptation One-pot multicomponent reaction; high efficiency. nih.govTypically yields 2-aminothiophenes, requiring subsequent deamination/functionalization.
Metal-Catalyzed Alkyne Cyclization High regioselectivity; mild reaction conditions; atom-economical. mdpi.comresearchgate.netCatalyst poisoning by sulfur; synthesis of specific alkyne precursors. researchgate.net
Metal-Free Cyclization Avoids metal toxicity; aligns with green chemistry principles. nih.govMay require specific, less common starting materials; reaction optimization.

Advanced Functionalization for Tailored Properties

With the 2- and 3-positions occupied, the reactivity of the 4- and 5-positions of the thiophene ring becomes critical for further modification. Future research should explore advanced functionalization techniques to introduce new chemical groups that can tailor the electronic and physical properties of the molecule.

Strategies could include:

Direct C-H Arylation: To extend the π-conjugated system, which is crucial for applications in organic electronics. bohrium.comresearchgate.net

Electrophilic Halogenation: Introducing bromine or iodine atoms at the 4- or 5-positions would create versatile intermediates for subsequent cross-coupling reactions like Suzuki or Stille couplings.

Asymmetric Functionalization: Developing methods for the catalytic asymmetric dearomatization (CADA) of the thiophene ring could lead to novel chiral structures with applications in pharmaceuticals and materials science. nih.gov

These modifications would allow the tuning of properties such as solubility, fluorescence, and semiconducting behavior, making the molecule adaptable for specific applications. researchgate.netresearchgate.net

In-depth Mechanistic Studies of Complex Reactions

A fundamental understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the behavior of This compound in various chemical environments. The steric hindrance and electronic effects of the adjacent ethyl and isopropyl groups likely influence its reactivity in complex reactions.

Future mechanistic studies could investigate:

Oxidation Reactions: Examining the reaction with singlet oxygen or peracids could reveal pathways to thiophene S-oxides, which are reactive metabolites and synthetic intermediates. researchgate.netwikipedia.org Computational studies could help elucidate the reaction barriers and transition states, which are expected to be influenced by the alkyl substituents. researchgate.net

Electrophilic Aromatic Substitution: Detailed kinetic and computational studies could map the regioselectivity of reactions like nitration or sulfonation, providing insights into the directing effects of the alkyl groups. The electron-rich nature of the thiophene ring makes it more reactive than benzene (B151609) in such substitutions. nih.gov

Polymerization Mechanisms: If used as a monomer, understanding the mechanism of its polymerization (e.g., via oxidative coupling) is essential for controlling the properties of the resulting polymer.

Integration into Emerging Material Systems

Thiophene-based materials are central to the field of organic electronics, finding use in transistors, solar cells, and sensors. bohrium.comresearchgate.netunibo.itcnr.it The specific alkyl substitution of This compound could offer unique advantages in this area. The ethyl and isopropyl groups can enhance solubility in organic solvents, which is critical for solution-based processing of electronic devices.

Future research should focus on:

Oligomers and Polymers: Synthesizing oligomers and polymers where 2-ethyl-3-isopropylthiophene is a repeating unit. The non-symmetric substitution may disrupt long-range order, potentially leading to materials with interesting amorphous semiconducting properties.

Organic Field-Effect Transistors (OFETs): Investigating the performance of materials derived from this thiophene as the active layer in OFETs. The alkyl groups will influence the molecular packing in the solid state, which is a key determinant of charge carrier mobility.

Surfactants and Amphiphiles: Functionalizing the thiophene core could lead to novel surfactants with a unique combination of electronic properties from the thiophene backbone and amphiphilic character. nih.gov

Table 2: Potential Applications in Material Systems

Material SystemPotential Role of this compoundResearch Objective
Organic Semiconductors Monomer for soluble conjugated polymers. bohrium.comresearchgate.netTune solubility and solid-state packing to optimize charge transport.
Fluorescent Sensors Core scaffold for fluorescent probes.Functionalize to create sensors for specific analytes (e.g., metal ions, biomolecules).
Liquid Crystals Building block for calamitic mesogens. orientjchem.orgInvestigate how the alkyl groups affect mesophase formation and stability.
Boron-Containing Materials Precursor for thienylboranes. rsc.orgDevelop new building blocks for functional materials with unique electronic and photophysical properties.

Synergistic Experimental and Computational Research

A combined approach utilizing both experimental synthesis and theoretical computation will be the most efficient way to explore the potential of This compound . Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the molecule's properties before embarking on potentially complex and time-consuming laboratory work. rsc.orgnih.govmdpi.com

Future synergistic studies should include:

Predicting Physicochemical Properties: Using DFT to calculate the molecular geometry, electronic structure (HOMO/LUMO levels), and spectral properties (UV-Vis, IR). rsc.orgmdpi.com This can guide the design of materials with specific electronic or optical characteristics.

Modeling Reaction Pathways: Simulating reaction mechanisms to predict the most likely products and identify potential side reactions, thereby aiding in the optimization of synthetic protocols. researchgate.net

Simulating Solid-State Packing: Predicting how molecules of 2-ethyl-3-isopropylthiophene and its derivatives will arrange themselves in a crystal lattice, which is crucial for understanding the properties of resulting thin films and electronic devices.

This integrated approach will accelerate the discovery process, allowing for a more rational design of experiments and a deeper understanding of the structure-property relationships for this unique thiophene derivative.

Q & A

Q. What are the common synthetic routes for preparing 2-ethyl-3-isopropylthiophene, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce ethyl and isopropyl groups onto the thiophene core. For example:
  • Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) in dioxane/water mixtures under reflux (Scheme 1, ).
  • Solvent Optimization : Tetrahydrofuran (THF) is preferred for its ability to stabilize intermediates ().
  • Purification : Column chromatography or recrystallization ensures purity (>98% HPLC, ).

Table 1 : Representative Reaction Conditions

MethodCatalystSolventYield (%)Reference
Cross-CouplingPd(PPh₃)₄Dioxane/H₂O75–85
Friedel-CraftsAlCl₃THF60–70
Spirophosphazene RouteEt₃NTHF65–75

Q. What analytical techniques are critical for confirming the structure and purity of 2-ethyl-3-isopropylthiophene derivatives?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., δ ~2.5–3.0 ppm for ethyl protons) ().
  • X-ray Crystallography : Resolves steric effects of isopropyl groups (bond angles: 109.5° for tetrahedral carbons) ().
  • Mass Spectrometry : High-resolution MS validates molecular weight (e.g., m/z 168.1 for parent ion) ().

Advanced Research Questions

Q. How do ethyl and isopropyl substituents influence the electronic and steric properties of the thiophene ring?

  • Methodological Answer :
  • Computational Analysis : Density Functional Theory (DFT) calculates LUMO energies and Parr electrophilicity to predict reactivity. Ethyl groups reduce ring strain, while isopropyl groups increase steric hindrance ().
  • Steric Parameters : Tolman Cone Angles quantify substituent bulk (isopropyl: ~160° vs. ethyl: ~132°) ().

Table 2 : Quantum Descriptors for Thiophene Derivatives

SubstituentLUMO (eV)Electrophilicity (ω)Steric Angle (°)
2-Ethyl-3-Isopropyl-1.83.2158
Unsubstituted-2.12.9N/A

Q. How can contradictory reactivity data for thiophene derivatives in catalytic systems be resolved?

  • Methodological Answer :
  • Controlled Studies : Compare reaction outcomes using standardized substrates (e.g., TiO₂/SiO₂ catalysts for oxidative desulfurization) ().
  • Kinetic Profiling : Monitor intermediates via in-situ IR or GC-MS to identify rate-limiting steps ().
  • Meta-Analysis : Cross-reference thermochemical data (e.g., ΔH‡ for ring-opening reactions) from NIST databases ().

Q. What role does 2-ethyl-3-isopropylthiophene play in biofuel cell or semiconductor applications?

  • Methodological Answer :
  • Semiconductor Films : Polymerization of thiophene derivatives (e.g., PBTTT) enhances charge mobility in thin-film transistors ().
  • Biofuel Cells : Thiophene-based films improve electron transfer efficiency in enzymatic electrodes (e.g., glucose oxidase immobilization) ().

Methodological Recommendations

Q. How can computational modeling guide the design of thiophene-based drug candidates?

  • Answer :
  • Docking Simulations : Map interactions with targets (e.g., α7 nicotinic acetylcholine receptors) using AutoDock Vina ().
  • ADMET Prediction : SwissADME predicts bioavailability and toxicity profiles ().

Q. What ethical and reproducibility standards should govern thiophene derivative research?

  • Answer :
  • Data Transparency : Full disclosure of NMR shifts, yields, and failed experiments (per ACS guidelines) ().
  • Replication Protocols : Detailed experimental procedures (e.g., "General Experimental" sections) ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.